Doxantrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51762-95-9 |
|---|---|
Molecular Formula |
C14H8N4O3S |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one |
InChI |
InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |
InChI Key |
VIDCTSLIEZMQRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
Other CAS No. |
51762-95-9 |
Pictograms |
Irritant |
Synonyms |
3-(5-tetrazolyl)thioxanthone-10,10-dioxide BW 59C doxantrazole |
Origin of Product |
United States |
Foundational & Exploratory
Doxantrazole: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
This document provides an in-depth technical overview of Doxantrazole, a potent anti-allergic agent. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.
Chemical Structure and Identifiers
This compound is a heterocyclic compound featuring a thioxanthenone core fused with a tetrazole ring. Its systematic IUPAC name is 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one.[1]
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one[1] |
| CAS Number | 51762-95-9[2] |
| Molecular Formula | C₁₄H₈N₄O₃S[1] |
| Molecular Weight | 312.31 g/mol [1][2] |
| SMILES String | C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
| InChI Key | VIDCTSLIEZMQRF-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Physical State | Solid (assumed) |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
| Solubility | Determination of aqueous solubility in biorelevant media is crucial for assessing oral bioavailability.[2] |
| XlogP | 1.4[1] |
Pharmacological Properties and Mechanism of Action
This compound is recognized for its anti-allergic properties, primarily functioning as a mast cell stabilizer.[2] Its mechanism of action is multifaceted, involving the inhibition of inflammatory mediator release and the modulation of intracellular signaling pathways.[2]
The primary mechanism of this compound involves the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.[2] Research also suggests that this compound's activity may precede calcium mobilization, potentially by influencing enzymes that regulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.[2]
Beyond its role in mast cell stabilization, this compound has been identified as a potent scavenger of reactive oxygen species (ROS), exhibiting approximately 10 times greater potency than sodium cromoglycate in some experimental models.[2]
Hypothetical Signaling Pathway of this compound in Mast Cells
The following diagram illustrates a hypothetical signaling pathway for the action of this compound in mast cells, based on its known effects on calcium influx and potential influence on cAMP.
Synthesis
The synthesis of this compound is a multi-step process that is not typically achieved in a single step.[2] The general strategy involves the initial construction of a functionalized thioxanthone precursor, followed by the formation of the tetrazole ring.[2]
Hypothetical Experimental Workflow for this compound Synthesis
The following diagram outlines a plausible, high-level workflow for the synthesis of this compound based on available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are hypothetical protocols based on general chemical principles and information gathered on related compounds.
Hypothetical Protocol for the Synthesis of Thioxanthone-2-carbonitrile (Intermediate 3)
-
Amidation of Thioxanthone-2-carboxylic acid: Thioxanthone-2-carboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated solution of aqueous ammonia. The mixture is stirred for 1 hour. The precipitate is filtered, washed with water, and dried to yield the primary amide.
-
Dehydration to the Nitrile: The primary amide (1 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield thioxanthone-2-carbonitrile.
Hypothetical Protocol for Mast Cell Degranulation Assay
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and pre-incubated with varying concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The inhibitory effect of this compound is determined by comparing the release in treated cells to that in vehicle-treated cells.
Safety and Toxicology
A comprehensive toxicology profile for this compound is not publicly available. As with any research chemical, it should be handled with appropriate safety precautions.
Table 3: Available Safety Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Table 4: Toxicological Data for this compound
| Test | Result |
| Acute Oral Toxicity (LD50) | Not available |
| Genotoxicity | Not available |
| Carcinogenicity | Not available |
| Reproductive Toxicity | Not available |
Clinical Studies
There is no readily available information on clinical trials conducted with this compound in humans. Its use has been primarily in preclinical research settings to investigate mast cell-mediated processes in models of allergic asthma, exercise-induced bronchoconstriction, and gastrointestinal hypersensitivity.[2]
Conclusion
This compound is a valuable research tool for investigating the roles of mast cells in various physiological and pathological processes. Its mechanism of action as a mast cell stabilizer and ROS scavenger makes it a compound of interest for further study in the context of allergic and inflammatory diseases. However, a significant lack of publicly available data on its physicochemical properties, detailed signaling mechanisms, and a comprehensive safety profile highlights the need for further investigation to fully characterize this compound for any potential therapeutic development.
References
Doxantrazole's Mechanism of Action in Mast Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxantrazole is a potent, orally active anti-allergic compound that functions primarily as a mast cell stabilizer.[1] Its mechanism of action is multifaceted, targeting key intracellular signaling pathways to prevent the release of histamine and other inflammatory mediators that are central to the allergic response. This technical guide delineates the core mechanisms of this compound, focusing on its effects on cyclic nucleotide and calcium signaling pathways within mast cells. It provides quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
The primary anti-allergic effect of this compound is achieved by preventing the degranulation of mast cells, a critical event in the initiation of type I hypersensitivity reactions. This stabilization is not due to a single molecular interaction but rather a cascade of effects that ultimately suppress the cellular machinery responsible for exocytosis. The core mechanism can be broken down into three interconnected processes:
-
Inhibition of Cyclic AMP Phosphodiesterase (PDE): this compound inhibits the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase, the enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP.
-
Modulation of Intracellular Calcium Levels: The elevation of intracellular cAMP levels interferes with the influx of extracellular calcium ions (Ca2+) that is essential for triggering mast cell degranulation.[1] The precise mechanism by which cAMP modulates Ca2+ influx is not fully elucidated but is a critical consequence of PDE inhibition.
-
Inhibition of Mediator Release: By preventing the requisite rise in intracellular Ca2+, this compound effectively blocks the downstream processes of granule fusion with the plasma membrane, thereby inhibiting the release of histamine and other pre-formed inflammatory mediators.
Beyond its effects on these signaling pathways, this compound has also been identified as a potent scavenger of reactive oxygen species (ROS), demonstrating approximately 10 times greater potency than sodium cromoglycate in some assays. This suggests an additional anti-inflammatory capacity by mitigating oxidative stress.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on key mast cell functions. The IC50 values have been estimated from graphical data presented in the cited literature and should be considered approximations.
Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells
| Secretagogue (Stimulant) | This compound IC50 (µM) | Notes |
| Anti-IgE | ~3 | Estimated from dose-response curves. |
| Concanavalin A | ~5 | Estimated from dose-response curves. |
| Compound 48/80 | > 100 | This compound is significantly less effective against this secretagogue. |
| Calcium Ionophore A23187 | Ineffective | Bypasses the signaling steps inhibited by this compound.[2][3] |
Table 2: Inhibition of Calcium Influx in Rat Peritoneal Mast Cells
| Measurement | This compound IC50 (µM) | Notes |
| Inhibition of 45Ca2+ Uptake (Anti-IgE stimulated) | ~4 | Correlates closely with the inhibition of histamine release. |
Table 3: Inhibition of cAMP Phosphodiesterase Activity
| Source of Enzyme | This compound IC50 (µM) | Notes |
| Rat Peritoneal Mast Cell Lysate | ~10 | Demonstrates direct inhibition of the enzyme. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Mast Cells
Caption: Proposed signaling pathway for this compound in mast cells.
Experimental Workflow for Assessing this compound's Efficacy
References
A Technical Guide to the Synthesis and Derivatization of Doxantrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the synthetic pathways for Doxantrazole, a potent, orally active mast cell stabilizer.[1] It details the core synthesis strategy, key derivatization approaches for generating novel analogues, and the underlying signaling pathways related to its mechanism of action. This guide is intended to serve as a comprehensive resource for professionals engaged in medicinal chemistry and drug development.
Core Synthesis Pathway for this compound
The synthesis of this compound, chemically known as 2-(1H-tetrazol-5-yl)thioxanthen-9-one, is a multi-step process that can be broadly divided into two key stages: the construction of the functionalized thioxanthone backbone and the subsequent formation of the tetrazole ring.[1]
The general synthetic workflow begins with the formation of the core thioxanthone structure, which is then functionalized to introduce a nitrile group. This nitrile is the direct precursor to the tetrazole moiety, which is formed in the final step.
Caption: General two-stage synthetic workflow for this compound.
This protocol outlines the conversion of a thioxanthone-2-carbonitrile precursor to the final this compound product. This key step involves a [3+2] cycloaddition reaction.
Materials:
-
Thioxanthone-2-carbonitrile
-
Sodium Azide (NaN₃)
-
Lewis Acid Catalyst (e.g., Zinc(II) Bromide, ZnBr₂)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Acid for workup (e.g., Hydrochloric acid, HCl)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thioxanthone-2-carbonitrile precursor in the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., ZnBr₂) to the solution and stir until dissolved.
-
Carefully add sodium azide to the reaction mixture. Caution: Azides are highly toxic and potentially explosive. Handle with appropriate safety measures.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding an aqueous acid solution.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield pure this compound.[1]
Synthesis of this compound Derivatives
The this compound scaffold possesses several sites amenable to chemical transformation, allowing for the synthesis of a diverse library of derivatives.[1] Key strategies include oxidation of the central sulfur atom and substitution on the aromatic rings to probe structure-activity relationships (SAR).[1]
Caption: Key derivatization pathways for the this compound scaffold.
The sulfur atom in the central ring is susceptible to oxidation, which can significantly alter the electronic properties of the molecule and activate the aromatic rings for further reactions.[1]
Materials:
-
This compound or a suitable precursor
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve the this compound starting material in the chosen solvent at 0 °C.
-
Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of mCPBA for the sulfoxide, or >2 equivalents for the sulfone) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash with aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting sulfoxide or sulfone derivative by column chromatography.[1]
The following table provides an illustrative summary of reaction outcomes for the synthesis of various this compound derivatives. (Note: Data is representative and intended for comparative purposes).
| Derivative ID | R-Group / Modification | Synthetic Pathway | Yield (%) | Purity (%) | Reference Reaction |
| DOX-001 | (Parent Compound) | Core Synthesis | 75 | >98 | [1] |
| DOX-S01 | Sulfoxide | Oxidation (1 eq) | 85 | >99 | [1] |
| DOX-S02 | Sulfone | Oxidation (2 eq) | 82 | >99 | [1] |
| DOX-C4F | 4-Fluoro substitution | Aromatic Subst. | 65 | >97 | [1] |
| DOX-C7Cl | 7-Chloro substitution | Aromatic Subst. | 68 | >98 | [1] |
Mechanism of Action & Signaling Pathways
This compound functions as a mast cell stabilizer by inhibiting the degranulation process that releases histamine and other inflammatory mediators.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) influx into mast cells, a critical step in the signaling cascade that triggers exocytosis of secretory granules.[1] Mast cells are key players in allergic and hypersensitivity responses.[2][3]
Caption: this compound's inhibition of the mast cell degranulation pathway.
Beyond pre-stored mediators like histamine, mast cell activation also leads to the de novo synthesis of lipid mediators such as prostaglandins and leukotrienes via the arachidonic acid pathway.[3][4] this compound's action of preventing the initial activation cascade helps to suppress both immediate and later-phase inflammatory responses.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mast Cell Mediators: Their Differential Release and the Secretory Pathways Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of prostaglandins and eicosanoids by the mast cell secretory granule - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Doxantrazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxantrazole is a potent mast cell stabilizer with demonstrated antiallergic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, thereby preventing their degranulation and the subsequent release of inflammatory mediators such as histamine. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the in vivo efficacy of this compound in different animal models.
Table 1: Effect of this compound on Mast Cell Degranulation in a Rat Model of Delayed-Type Hypersensitivity (DTH)
| Animal Model | Treatment Protocol | Vehicle Control (Serum RMCP II, ng/mL) | This compound-Treated (Serum RMCP II, ng/mL) | Percent Inhibition | Reference |
| DNFB-sensitized Rats | 10 mg/kg this compound (i.p.) 30 min before and at time of challenge | Approx. 175 | Approx. 75 | ~57% | [1] |
RMCP II: Rat Mast Cell Protease II, a marker of mucosal mast cell degranulation. DNFB: Dinitrofluorobenzene, a sensitizing agent.
Table 2: Effect of this compound on Gastrointestinal Motility in Wild-Type (WT) and Cystic Fibrosis (CF) Mouse Models
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Wild-Type (WT) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Gastric Emptying | Significant increase | [2] |
| Cystic Fibrosis (CF) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Gastric Emptying | No significant effect | [2] |
| Wild-Type (WT) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Small Intestinal Transit | Slight but significant change in tracer distribution | [2] |
| Cystic Fibrosis (CF) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Small Intestinal Transit | No significant effect | [2] |
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Model in Rats
This protocol is based on the study investigating the effect of this compound on the DTH-induced increase in serum Rat Mast Cell Protease II (RMCP II).[1]
Animals: Male Wistar rats.
Sensitization: Rats are sensitized by the application of a sensitizing agent such as dinitrofluorobenzene (DNFB) to the skin.
Challenge: After a specific period to allow for sensitization, the rats are challenged, for example, by intragastric administration of a hapten like dinitrobenzene sulfonic acid (DNBS).
Drug Administration:
-
This compound is dissolved in 0.5% sodium bicarbonate.
-
A dose of 10 mg/kg body weight is administered via intraperitoneal (i.p.) injection.
-
The administration is performed 30 minutes before the challenge and again at the time of the challenge.
Endpoint Analysis:
-
Blood samples are collected at various time points post-challenge (e.g., 0-60 minutes).
-
Serum levels of RMCP II are quantified using an enzyme-linked immunosorbent assay (ELISA) to assess mucosal mast cell degranulation.
Gastrointestinal Motility Assessment in Mice
This protocol is adapted from a study evaluating the role of mast cells in gastrointestinal dysmotility in a cystic fibrosis mouse model.[2]
Animals: Wild-type (WT) and cystic fibrosis (CF) mice (e.g., Cftrtm1UNC).
Drug Administration:
-
This compound is mixed into a liquid elemental diet.
-
The drug is administered at a dose of 10 mg/kg/day for a period of 3 weeks.
Gastrointestinal Transit Measurement:
-
Fasting: Mice are fasted overnight with free access to water.
-
Tracer Gavage: A bolus of a non-absorbable fluorescent tracer (e.g., 100 µl of 25 mg/ml rhodamine dextran) is administered by gavage.
-
Sacrifice and Dissection: At a defined time point post-gavage (e.g., 20 minutes), the mice are euthanized. The gastrointestinal tract is dissected into the stomach, ten equal segments of the small intestine, and the large intestine.
-
Quantification: The content of each segment is flushed, and the fluorescence is measured using a fluorometer to determine the distribution of the tracer.
-
Gastric Emptying Calculation: Gastric emptying is calculated as the percentage of the tracer that has exited the stomach.
-
Small Intestinal Transit Analysis: The distribution of the tracer across the ten segments of the small intestine is analyzed to assess transit.
Visualizations
Signaling Pathway of this compound in Mast Cell Stabilization
This compound's primary mechanism of action is the stabilization of mast cells by inhibiting the influx of extracellular calcium (Ca2+), a critical step in the degranulation process. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits mast cell degranulation by blocking Ca²⁺ channels.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in an animal model of allergic inflammation or gastrointestinal dysmotility.
Caption: Workflow for in vivo this compound efficacy studies.
Conclusion
This compound has demonstrated clear in vivo efficacy in animal models of mast cell-mediated pathologies, particularly in the contexts of delayed-type hypersensitivity and gastrointestinal motility. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The visualization of its mechanism of action and experimental workflows offers a clear conceptual framework for designing and interpreting future preclinical studies. Further research is warranted to fully elucidate the intricate signaling pathways modulated by this compound in vivo and to explore its efficacy in a broader range of animal models.
References
Doxantrazole: A Potent Scavenger of Reactive Oxygen Species
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Doxantrazole, a well-established antiallergic compound and mast cell stabilizer, has demonstrated significant potential as a potent scavenger of reactive oxygen species (ROS).[1][2] This dual functionality presents a compelling avenue for therapeutic development in inflammatory and allergic conditions where oxidative stress is a key pathological driver. This technical guide provides an in-depth overview of this compound's ROS scavenging capabilities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Quantitative Analysis of ROS Scavenging Efficacy
This compound has been shown to be a more potent ROS scavenger than sodium cromoglycate (SCG), another mast cell stabilizer.[1][2][3] The following table summarizes the key quantitative findings from a study utilizing lucigenin-dependent chemiluminescence (LDCL) to measure ROS production by guinea-pig alveolar macrophages.
| Stimulant | This compound Concentration | Inhibition of Total LDCL | Reference |
| Phorbol Myristate Acetate (PMA) | 1 mM | 75% | [2][3] |
| Zymosan | 0.1 - 1 mM | 30 - 80% | [2][3] |
| Hydrogen Peroxide & Peroxynitrite | Not Specified | ≤92% | [2][3] |
| Glucose/Glucose Oxidase (Cell-free) | Not Specified | 47 - 83% (with SCG) | [2][3] |
Table 1: Quantitative summary of this compound's ROS scavenging activity. LDCL (lucigenin-dependent chemiluminescence) is a measure of superoxide radical production.
Mechanism of Action: A Direct Scavenging Effect
The primary mechanism by which this compound mitigates oxidative stress is through the direct scavenging of ROS.[2][3] This includes key reactive species such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the reactive nitrogen species peroxynitrite (ONOO⁻).[2] This direct action suggests that this compound can neutralize existing free radicals, thereby preventing cellular damage.
While this compound is also known to stabilize mast cells by inhibiting calcium ion influx, the radical scavenging activity may represent an independent or complementary mechanism of action.[1][2][4] It has been proposed that this scavenging effect could contribute to its mast cell stabilizing properties, though further research is needed to fully elucidate this relationship.[2]
Caption: Proposed mechanism of this compound's direct ROS scavenging activity.
Experimental Protocols
The following outlines the key experimental methodology used to quantify the ROS scavenging effects of this compound.
Isolation and Culture of Guinea-Pig Alveolar Macrophages (AMs)
-
Animal Model: Specified pathogen-free male Dunkin Hartley guinea pigs (400-500 g) were used.[2]
-
Cell Isolation: Alveolar macrophages were obtained by bronchoalveolar lavage.
-
Cell Culture: Isolated AMs were cultured in a suitable medium for subsequent experiments.
Lucigenin-Dependent Chemiluminescence (LDCL) Assay for ROS Measurement
This assay measures the generation of superoxide radicals.
-
Principle: Lucigenin reacts with superoxide to produce a chemiluminescent signal that can be quantified.
-
Procedure:
-
Isolated guinea-pig alveolar macrophages (3x10⁵ cells) were placed in incubation buffer.[2]
-
Cells were stimulated with either phorbol myristate acetate (PMA) or zymosan to induce ROS production.[2]
-
This compound at various concentrations (0.1-1 mM) was co-incubated with the cells.[2][3]
-
The resulting chemiluminescence was measured over a 60-minute period to determine both peak and total ROS production.[2]
-
Cell-Free ROS Generation Assay
This assay confirms the direct scavenging effect of this compound, independent of cellular machinery.
-
Procedure:
Caption: Experimental workflow for assessing this compound's ROS scavenging in alveolar macrophages.
Signaling Pathways and Broader Implications
While the direct scavenging of ROS is a key mechanism, this compound's established role as a mast cell stabilizer suggests potential interactions with cellular signaling pathways. Its primary anti-allergic action involves the inhibition of calcium ion influx into mast cells, which in turn prevents the release of inflammatory mediators like histamine.[1] The interplay between ROS scavenging and calcium signaling in mast cells warrants further investigation.
Caption: Dual mechanisms of this compound: mast cell stabilization and ROS scavenging.
Conclusion and Future Directions
This compound exhibits potent reactive oxygen species scavenging properties, acting directly to neutralize a range of harmful free radicals. This activity is quantifiable and has been demonstrated in both cellular and cell-free systems. The dual action of this compound as both a mast cell stabilizer and an antioxidant presents a unique therapeutic profile.
Future research should focus on:
-
Elucidating the precise structural features of this compound responsible for its ROS scavenging activity.
-
Investigating the synergistic or independent nature of its antioxidant and mast cell stabilizing effects in various disease models.
-
Exploring the potential of this compound and its analogues in treating a broader range of inflammatory and neurodegenerative diseases where oxidative stress is a key etiological factor.
The information presented in this guide underscores the potential of this compound as a valuable tool for both basic research into oxidative stress and the development of novel therapeutics.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Sodium cromoglycate and this compound are oxygen radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site of action of the antiallergic drugs cromoglycate and this compound [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxantrazole: A Deep Dive into its Mechanism of Histamine Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxantrazole is a potent, orally active anti-allergic compound recognized for its role as a mast cell stabilizer. Its primary therapeutic action lies in the inhibition of histamine release, a critical event in the pathophysiology of allergic and inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Mast cells are key effector cells in the immune system, playing a central role in allergic reactions. Upon activation by various stimuli, including allergens cross-linking IgE antibodies bound to their surface receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. Among these, histamine is a primary mediator responsible for the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
This compound has emerged as a significant pharmacological tool for studying and potentially treating mast cell-mediated disorders. Its ability to effectively suppress hypersensitivity responses has been demonstrated in various preclinical and clinical models, including allergic asthma, exercise-induced bronchoconstriction, and cold urticaria.[1] A notable advantage of this compound is its broad spectrum of activity, targeting both mucosal and connective tissue mast cells.[1] This guide delves into the intricate mechanisms by which this compound exerts its inhibitory effects on histamine release.
Mechanism of Action: Inhibition of Calcium Influx
The cornerstone of this compound's mast cell stabilizing activity is its ability to inhibit the influx of extracellular calcium ions (Ca2+) into the mast cell cytoplasm.[1] An increase in intracellular calcium concentration is the pivotal trigger for the fusion of histamine-containing granules with the plasma membrane and the subsequent exocytosis of their contents.
The signaling cascade leading to mast cell degranulation and the point of intervention by this compound can be visualized as follows:
Figure 1: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.
While the precise molecular target of this compound within the calcium influx machinery is not fully elucidated, evidence suggests its action may occur at steps prior to calcium ion incorporation.[1] One hypothesis is that this compound influences enzymes that modulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.[1]
Quantitative Analysis of Histamine Release Inhibition
| Compound | Species | Mast Cell Type | Stimulus | Inhibitory Activity | Reference |
| This compound | Rat | Peritoneal | Antigen | Effective Inhibition | [2] |
| This compound | Hamster | Peritoneal | Antigen | Less active than in rat | [2] |
| This compound | Mouse | Peritoneal | Antigen | Significantly less active | [2] |
| Disodium Cromoglycate | Rat | Peritoneal | Antigen | Effective Inhibition | [2] |
| Disodium Cromoglycate | Hamster | Peritoneal | Antigen | Less active than in rat | [2] |
| Disodium Cromoglycate | Mouse | Peritoneal | Antigen | Ineffective | [2] |
Table 1: Comparative inhibitory activity of this compound and disodium cromoglycate on histamine secretion from peritoneal mast cells of different species.
These findings underscore the species-specific differences in the pharmacological response to mast cell stabilizers and highlight the superior cross-species efficacy of this compound compared to disodium cromoglycate.
Experimental Protocols
To provide a practical framework for researchers, this section outlines a generalized protocol for assessing the inhibitory effect of this compound on histamine release from mast cells.
In Vitro Mast Cell Degranulation Assay
This protocol describes a common method for measuring histamine release from isolated mast cells.
Figure 2: General experimental workflow for in vitro mast cell degranulation assay.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats, mice, or hamsters by peritoneal lavage. The cell suspension is then purified to enrich the mast cell population.
-
Pre-incubation with this compound: The isolated mast cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-30 minutes) at 37°C.
-
Stimulation of Degranulation: Mast cell degranulation is induced by adding a secretagogue, such as an antigen (for sensitized cells) or a non-immunological stimulus like compound 48/80.
-
Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method like fluorometric assay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that released in its absence (control).
In Vivo Models of Allergic Reaction
The efficacy of this compound can also be evaluated in animal models that mimic human allergic conditions.
Example: Passive Cutaneous Anaphylaxis (PCA) in Rats
-
Sensitization: Rats are passively sensitized by intradermal injection of IgE antibodies.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to the allergen challenge.
-
Allergen Challenge: The animals are challenged by intravenous injection of the specific antigen along with a dye (e.g., Evans blue) to visualize plasma extravasation.
-
Evaluation: The extent of the allergic reaction is quantified by measuring the size and intensity of the blueing reaction at the sensitized skin sites.
Beyond Calcium: Potential Role of Phosphodiesterase Inhibition
While inhibition of calcium influx is the primary mechanism, some evidence suggests that this compound's effects may also be linked to the modulation of intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP levels are known to suppress mast cell degranulation. One potential mechanism for increasing intracellular cAMP is the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.
Figure 3: The potential role of this compound in modulating the cAMP signaling pathway.
Although studies have shown that known PDE inhibitors can suppress histamine release, direct evidence of this compound acting as a potent PDE inhibitor in mast cells is still an area for further investigation.
Clinical Relevance and Future Directions
The ability of this compound to significantly suppress histamine release in various models of allergic reactions underscores its therapeutic potential.[3][4] Clinical studies in conditions like cold urticaria have demonstrated a reduction in histamine release following this compound treatment.[3]
Future research should focus on:
-
Elucidating the precise molecular target of this compound within the calcium signaling pathway.
-
Investigating the contribution of cAMP modulation to its overall mast cell stabilizing effect.
-
Conducting further clinical trials to establish its efficacy and safety profile in a broader range of allergic and inflammatory diseases.
Conclusion
This compound is a powerful inhibitor of histamine release from mast cells, primarily acting through the blockade of calcium influx, a critical step in the degranulation process. Its broad efficacy across different mast cell types and in various preclinical and clinical settings makes it a valuable tool for both research and potential therapeutic applications in allergic and inflammatory disorders. Further elucidation of its detailed molecular interactions will pave the way for the development of next-generation mast cell stabilizers with improved specificity and efficacy.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Differential effects of anti-allergic compounds on peritoneal mast cells of the rat, mouse and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cold urticaria: inhibition of cold-induced histamine release by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Doxantrazole's Differential Effects on Mucosal and Connective Tissue Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxantrazole is a potent mast cell stabilizing agent that has demonstrated efficacy in mitigating allergic and inflammatory responses. A key attribute of this compound for research and potential therapeutic applications is its activity against both mucosal and connective tissue mast cell populations. While both mast cell types are implicated in hypersensitivity reactions, they exhibit distinct phenotypic and functional characteristics, leading to differential responses to various secretagogues and pharmacological agents. This technical guide provides a comprehensive overview of the effects of this compound on these two critical mast cell subtypes, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.
Introduction: The Dichotomy of Mast Cell Subtypes
Mast cells are key effector cells in allergic inflammation and innate immunity. They are broadly classified into two main phenotypes: mucosal mast cells (MMCs) and connective tissue mast cells (CTMCs). These subtypes differ in their anatomical location, granular content, and response to stimuli.
-
Mucosal Mast Cells (MMCs): Predominantly found in the lamina propria of the gastrointestinal tract and the respiratory epithelium. They are characterized by their content of tryptase and chondroitin sulfate proteoglycans.
-
Connective Tissue Mast Cells (CTMCs): Located in the skin, peritoneal cavity, and around blood vessels. Their granules contain both tryptase and chymase, as well as heparin proteoglycans.
These differences in composition and location translate to distinct roles in pathophysiology and varied sensitivity to mast cell stabilizing drugs.
Quantitative Analysis of this compound's Inhibitory Action
This compound exerts its mast cell stabilizing effect primarily by inhibiting the influx of calcium ions (Ca2+) into the mast cell, a critical step in the degranulation cascade. While this compound is known to act on both MMC and CTMC subtypes, the available quantitative data directly comparing its potency on each is limited. However, studies on human and rodent mast cells provide valuable insights.
Table 1: Comparative Inhibitory Effects of this compound on Histamine Release
| Mast Cell Type | Species | Tissue of Origin | Stimulus | This compound Concentration Range (mol/L) | Observed Effect | Citation |
| Mucosal Mast Cell (like) | Human | Intestinal Mucosa | Anti-IgE | 3 × 10⁻⁴ to 10⁻⁷ | Inhibition of histamine release | [1] |
| Connective Tissue Mast Cell (like) | Human | Lung | Anti-IgE | 3 × 10⁻⁴ to 10⁻⁷ | Inhibition of histamine release | [1] |
| Peritoneal Mast Cell (CTMC) | Rat | Peritoneal Cavity | Various secretagogues | Not specified in comparative study | Inhibition of histamine release | [2] |
| Mucosal Mast Cell | Rat | Intestinal Mucosa | Antigen | 5 mg/kg (i.p.) | Attenuation of visceral hypersensitivity (in vivo) | [3] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the stabilization of the mast cell membrane, thereby preventing degranulation and the release of inflammatory mediators. This is achieved through the inhibition of calcium influx, a crucial downstream event following IgE receptor (FcεRI) cross-linking.
Caption: this compound's primary mechanism of action involves the inhibition of calcium channels, thereby preventing mast cell degranulation.
Experimental Protocols
This section details standardized protocols for the isolation of mucosal and connective tissue mast cells and the subsequent assessment of this compound's inhibitory effects on their degranulation.
Isolation of Rat Peritoneal Mast Cells (Connective Tissue Mast Cells)
This protocol is adapted from established methods for harvesting CTMCs from the rat peritoneal cavity.
Caption: Workflow for the isolation of rat peritoneal mast cells (CTMCs).
Isolation of Rat Intestinal Mucosal Mast Cells
The isolation of MMCs is more complex due to their location within the intestinal mucosa. This protocol is a generalized representation of methods involving enzymatic digestion.
Caption: Generalized workflow for the isolation of rat intestinal mucosal mast cells (MMCs).
Mast Cell Degranulation (Histamine Release) Assay
This assay is used to quantify the inhibitory effect of this compound on mast cell degranulation.
-
Cell Preparation: Isolated mast cells (MMCs or CTMCs) are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 10⁵ to 10⁶ cells/mL.
-
Pre-incubation with this compound: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulation: Mast cell degranulation is induced by adding a secretagogue (e.g., anti-IgE, compound 48/80, or calcium ionophore A23187).
-
Incubation: The cell suspensions are incubated for 30-60 minutes at 37°C.
-
Termination: The reaction is stopped by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Mediator Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells stimulated without this compound) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined, and dose-response curves can be generated to calculate the IC50 value.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of both mucosal and connective tissue mast cells in various physiological and pathological processes. While it is established that this compound inhibits degranulation in both mast cell subtypes, a significant gap exists in the literature regarding a direct, quantitative comparison of its potency on these two populations, particularly in rodent models where their functional heterogeneity is most pronounced.
Future research should focus on conducting parallel in vitro studies on isolated and purified MMCs and CTMCs from the same species to generate comparative dose-response curves and IC50 values for this compound's inhibition of the release of various mediators (e.g., histamine, tryptase, leukotrienes). Such studies would provide a more definitive understanding of any subtype-specific effects of this compound and would be invaluable for the design and interpretation of in vivo experiments and for the potential development of more targeted mast cell-stabilizing therapies. Further investigation into the precise molecular interactions of this compound with the components of the calcium influx machinery in both mast cell subtypes would also be of significant interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of anti-allergic compounds on peritoneal mast cells of the rat, mouse and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Doxantrazole's Impact on Calcium Ion Influx: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Doxantrazole and Mast Cell Stabilization
This compound is a well-characterized antiallergic compound that functions as a mast cell stabilizer.[1] Mast cells play a pivotal role in allergic and inflammatory responses.[2][3] The activation of mast cells, typically initiated by allergens binding to IgE receptors, triggers a signaling cascade that culminates in the influx of extracellular calcium. This rise in intracellular calcium is the primary trigger for the fusion of histamine-containing granules with the cell membrane and their subsequent release, a process known as degranulation.[1]
This compound's therapeutic effect is believed to stem from its ability to interrupt this process by modulating calcium influx.[1] Some research suggests its mechanism may precede the actual entry of calcium, potentially by influencing intracellular cyclic AMP (cAMP) levels, which can, in turn, affect membrane activation and calcium transport.[1] Furthermore, this compound has been identified as a potent scavenger of reactive oxygen species (ROS), a property that may also contribute to its anti-inflammatory effects.[1]
Signaling Pathways in Mast Cell Activation
The activation of mast cells and the subsequent influx of calcium are governed by a complex signaling pathway. Understanding this pathway is crucial for elucidating the potential points of intervention for a drug like this compound.
Caption: Mast cell activation signaling cascade leading to calcium influx.
Quantitative Data on Calcium Ion Influx Inhibition
A critical aspect of characterizing this compound's mechanism of action is to quantify its inhibitory effect on calcium influx. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the calcium influx by 50%. While specific IC50 values for this compound in this context are not currently available in the cited literature, the following table illustrates how such data would be presented.
| Compound | Cell Type | Assay Method | Stimulus | IC50 (µM) | Reference |
| This compound | Rat Basophilic Leukemia (RBL-2H3) cells | Fura-2 AM Fluorimetry | IgE/Antigen | Data to be determined | N/A |
| This compound | Human Mast Cells (LAD2) | Whole-Cell Patch Clamp | Store Depletion (Thapsigargin) | Data to be determined | N/A |
| Reference Compound A | RBL-2H3 cells | Fura-2 AM Fluorimetry | IgE/Antigen | Example Value | Example Citation |
| Reference Compound B | LAD2 cells | Whole-Cell Patch Clamp | Store Depletion (Thapsigargin) | Example Value | Example Citation |
This table is a template for presenting quantitative data on the inhibition of calcium influx. The values for this compound are placeholders for data that would be generated through the experimental protocols outlined below.
Experimental Protocols
To quantitatively assess the impact of this compound on calcium ion influx, a combination of fluorescence-based assays and electrophysiological techniques is recommended.
Measurement of Intracellular Calcium using Fura-2 AM Fluorimetry
This method allows for the real-time measurement of changes in intracellular calcium concentration in a population of cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
DNP-BSA (Dinitrophenylated bovine serum albumin) antigen
-
Anti-DNP IgE
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5-1 µg/mL) for 12-24 hours.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the sensitized cells with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
This compound Incubation:
-
Prepare various concentrations of this compound in HBS.
-
Incubate the Fura-2 loaded cells with the this compound solutions or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence reader.
-
Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading.
-
Inject the DNP-BSA antigen to stimulate the cells.
-
Record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the peak increase in the fluorescence ratio in response to the antigen for each this compound concentration.
-
Plot the percentage inhibition of the calcium response against the this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents across the cell membrane, allowing for the specific investigation of calcium channel activity.
Materials:
-
Human Mast Cells (e.g., LAD2) or RBL-2H3 cells
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Intracellular (pipette) solution (containing, e.g., Cs-glutamate, CsCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
Thapsigargin (to induce store-operated calcium entry)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Mount a coverslip with cells on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording Calcium Currents:
-
Clamp the cell membrane potential at a holding potential (e.g., 0 mV).
-
Apply voltage ramps or steps to elicit ion currents.
-
To specifically measure store-operated calcium entry (SOCE), include a calcium chelator like EGTA in the pipette solution to passively deplete intracellular calcium stores. Alternatively, perfuse the cell with thapsigargin to actively deplete the stores and activate the calcium release-activated calcium (CRAC) channels.
-
-
Application of this compound:
-
Once a stable calcium current is established, perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Record the effect of this compound on the calcium current.
-
-
Data Analysis:
-
Measure the amplitude of the calcium current before and after the application of this compound.
-
Construct a dose-response curve by applying different concentrations of this compound and plotting the percentage inhibition of the current.
-
Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
Investigating the impact of this compound on calcium ion influx is fundamental to a comprehensive understanding of its mast cell stabilizing properties. The methodologies outlined in this guide, including Fura-2 AM fluorimetry and whole-cell patch-clamp electrophysiology, provide a robust framework for quantifying the inhibitory effects of this compound on calcium signaling in mast cells. The generation of quantitative data, such as IC50 values, is essential for drug development and for elucidating the precise molecular mechanisms of action. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for researchers in this field. Further research employing these techniques will be invaluable in fully characterizing the pharmacological profile of this compound.
References
Methodological & Application
Doxantrazole: A Potent Inhibitor of Mast Cell Degranulation for In Vitro Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine and enzymes like β-hexosaminidase. Doxantrazole is a mast cell stabilizer that effectively inhibits this degranulation process.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, a critical step in the signaling cascade leading to the release of inflammatory mediators.[1] This document provides detailed protocols for utilizing this compound in in vitro mast cell assays, specifically focusing on the inhibition of degranulation as measured by β-hexosaminidase release. This compound has been shown to be effective in inhibiting dextran-induced histamine release from rat mast cells in the concentration range of 0.03-3 µM.[2]
Data Presentation
The following table summarizes the effective concentration range of this compound in inhibiting mast cell degranulation. This data is crucial for designing dose-response experiments to evaluate the potency of this compound and other potential mast cell stabilizing compounds.
| Compound | Target | Assay Type | Effective Concentration Range (in vitro) | Cell Type | Reference |
| This compound | Mast Cell Degranulation | Histamine Release | 0.03 - 3 µM | Rat Peritoneal Mast Cells | [2] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol details the steps to measure the inhibitory effect of this compound on mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells (or other suitable mast cell line)
-
This compound
-
Dinitrophenyl-human serum albumin (DNP-BSA)
-
Anti-DNP IgE
-
Tyrode's Buffer (supplemented with 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1%)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours at 37°C.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add the different concentrations of this compound (e.g., spanning the 0.03 - 3 µM range) to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer with solvent).
-
-
Induction of Degranulation:
-
Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to all wells except for the negative control (unstimulated cells) and total release wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells (including the "total release" wells) with 0.1% Triton X-100.
-
Add the pNAG substrate solution to each well of the supernatant and lysate plates.
-
Incubate the plates at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
-
Plot the percentage of inhibition (100 - % Release) against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation and this compound Inhibition
Caption: this compound inhibits mast cell degranulation by blocking calcium channels.
Experimental Workflow for In Vitro Mast Cell Assay with this compound
Caption: Workflow for assessing this compound's effect on mast cell degranulation.
References
Application of Doxantrazole in Gastrointestinal Motility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxantrazole is a potent, orally active mast cell stabilizer that has emerged as a valuable pharmacological tool in preclinical research, particularly in the study of gastrointestinal (GI) motility and visceral hypersensitivity.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, a key process implicated in the pathophysiology of various GI disorders, including Irritable Bowel Syndrome (IBS).[1] this compound's ability to stabilize both mucosal and connective tissue mast cells provides a broad spectrum of action for investigating the role of these immune cells in GI function.[1] This document provides detailed application notes and experimental protocols for the use of this compound in gastrointestinal motility research.
Mechanism of Action
This compound exerts its effects primarily by inhibiting the influx of calcium ions into mast cells, a critical step in the degranulation process that leads to the release of inflammatory mediators such as histamine.[1] Research suggests that this compound may also influence enzymes that modulate intracellular cyclic AMP (c-AMP) levels, which in turn can affect membrane activation and calcium transport.[1] Beyond mast cell stabilization, this compound has been identified as a potent scavenger of reactive oxygen species (ROS).[1]
Signaling Pathway of Mast Cell Stabilization by this compound
The following diagram illustrates the key signaling events in IgE-mediated mast cell activation and the putative points of intervention for this compound.
Caption: IgE-mediated mast cell activation pathway and inhibition by this compound.
Applications in Gastrointestinal Motility Research
This compound is a valuable tool for elucidating the role of mast cells in various aspects of gastrointestinal function and dysfunction.
Investigation of Visceral Hypersensitivity
Visceral hypersensitivity, a hallmark of IBS, can be modeled in animals. This compound has been shown to reverse stress-induced visceral hypersensitivity in a rat model of maternal separation, indicating the critical role of mast cell degranulation in this process.[3]
Modulation of Gastric Emptying and Intestinal Transit
Studies have shown that this compound can influence gastric emptying and small intestinal transit. In wild-type mice, this compound has been observed to significantly increase gastric emptying.
Elucidation of Neuro-immune Interactions
There is substantial evidence for communication between the enteric nervous system and mast cells in the gut. This compound can be used to interfere with this pathway, preventing the consequences of nerve-induced mast cell activation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on gastrointestinal parameters.
Table 1: Effect of this compound on Mast Cell Degranulation in a Rat Model of Delayed-Type Hypersensitivity
| Treatment Group | Dose | Route | Parameter Measured | Result | P-value |
| Vehicle | - | i.p. | Serum RMCP II (ng/mL) at 60 min post-challenge | ~150 | - |
| This compound | 10 mg/kg | i.p. | Serum RMCP II (ng/mL) at 60 min post-challenge | ~50 | < 0.05 |
Data adapted from a study on delayed-type hypersensitivity in rats, where Rat Mast Cell Protease II (RMCP II) is a marker of mucosal mast cell degranulation.
Table 2: Effect of this compound on Gastric Emptying in Mice
| Animal Model | Treatment | Dose | Route | Effect on Gastric Emptying |
| Wild-Type Mice | This compound | Not Specified | Not Specified | Significant Increase |
| Cystic Fibrosis Mice | This compound | Not Specified | Not Specified | No Significant Effect |
Experimental Protocols
Protocol 1: Evaluation of Visceral Hypersensitivity in a Rat Maternal Separation Model
This protocol is adapted from established models of stress-induced visceral hypersensitivity.
Workflow:
Caption: Experimental workflow for visceral hypersensitivity assessment.
Methodology:
-
Maternal Separation: From postnatal day 2 to 14, separate pups from their dam for 3 hours daily. House the dam in a separate cage with food and water. Pups should be placed on a heating pad to maintain body temperature.
-
Weaning and Housing: Wean pups on postnatal day 21 and house them in groups.
-
Surgical Implantation of EMG Electrodes: At 8-10 weeks of age, surgically implant bipolar electrodes into the external oblique musculature for electromyographic (EMG) recording of the visceromotor response (VMR). Allow a one-week recovery period.
-
Baseline VMR Measurement: Record the baseline VMR to colorectal distension (CRD) by inflating a balloon catheter in the distal colon to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
Acute Water Avoidance Stress: Place the rat on a small platform in a container filled with water for 1 hour.
-
Post-Stress VMR Measurement: 24 hours after the water avoidance stress, repeat the VMR measurement to assess for visceral hypersensitivity.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.
-
Final VMR Measurement: One hour after drug administration, perform a final VMR measurement to determine the effect of this compound on visceral hypersensitivity.
Protocol 2: Measurement of Gastric Emptying in Mice
Methodology:
-
Fasting: Fast mice overnight but allow free access to water.
-
Gavage of Fluorescent Tracer: Administer a non-absorbable fluorescent tracer (e.g., 70-kDa FITC-dextran) by oral gavage.
-
Time Points: Euthanize mice at predetermined time points after gavage (e.g., 20 and 90 minutes).
-
Tissue Collection: Clamp the pylorus and cardia, and carefully excise the stomach and small intestine.
-
Quantification: Measure the fluorescence intensity in the stomach and the small intestine (divided into segments). Gastric emptying is calculated as the percentage of total fluorescence that has exited the stomach.
Protocol 3: Measurement of Intestinal Permeability using Ussing Chambers
Methodology:
-
Tissue Preparation: Euthanize the animal and excise a segment of the intestine (e.g., jejunum or colon).
-
Mounting: Mount the intestinal segment in an Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Equilibrate the tissue in oxygenated Krebs buffer at 37°C.
-
Measurement of Transepithelial Electrical Resistance (TEER): Measure the baseline TEER as an indicator of tissue integrity.
-
Permeability Assay: Add a fluorescent tracer (e.g., FITC-dextran) to the mucosal side.
-
Sampling: Collect samples from the serosal side at regular intervals.
-
Quantification: Measure the fluorescence in the serosal samples to determine the flux of the tracer across the epithelium, which is a measure of intestinal permeability.
Clinical Trial Information
To date, a thorough search of clinical trial registries has not identified any clinical trials of this compound for the treatment of gastrointestinal motility disorders in humans. Its use remains restricted to preclinical research.
Conclusion
This compound is a valuable research tool for investigating the role of mast cells in the complex interplay of factors that regulate gastrointestinal motility and sensation. The protocols outlined in this document provide a framework for utilizing this compound to explore its potential in modulating GI function in various preclinical models. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.
References
Doxantrazole Application Notes and Protocols for Rat Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of doxantrazole, a potent mast cell stabilizer, in preclinical rat models of visceral hypersensitivity. The following sections detail the effective dosage, experimental protocols, and the underlying mechanism of action, offering a practical guide for researchers investigating visceral pain and developing novel analgesic therapies.
Introduction
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception originating from the internal organs. Mast cell activation and the subsequent release of inflammatory mediators are recognized as key contributors to the development of this condition. This compound has been identified as an effective agent in mitigating visceral hypersensitivity by preventing mast cell degranulation.
Quantitative Data Summary
The efficacy of this compound in reducing visceral hypersensitivity in rat models has been demonstrated across different studies and dosages. The following table summarizes the key quantitative findings:
| Rat Model of Visceral Hypersensitivity | This compound Dosage (Intraperitoneal) | Assessment Method | Key Findings | Reference |
| Stress-Induced (Partial Restraint) | Not specified in abstract | Number of abdominal cramps in response to rectal distension (0.4-1.2 mL) | This compound antagonized the stress-induced enhancement of abdominal cramps. | [1] |
| Protease-Activated Receptor-2 (PAR-2) Agonist-Induced | 1 mg/kg | Abdominal contractions in response to rectal distension | This compound diminished the PAR-2 agonist-induced hyperalgesia for all volumes of distension. | [2][3] |
| Stress-Induced (Water Avoidance in Maternally Separated Rats) | Not specified in abstract | Visceromotor response to colonic distension | This compound reversed the stress-induced visceral hypersensitivity. | [4] |
Experimental Protocols
This section outlines a detailed methodology for inducing visceral hypersensitivity in rats and assessing the therapeutic effects of this compound.
Animal Model of Stress-Induced Visceral Hypersensitivity
This protocol is adapted from studies using partial restraint stress to induce visceral hypersensitivity.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Restraint device
-
Electromyography (EMG) recording equipment
-
Colorectal distension balloon catheter and inflation system
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
EMG Electrode Implantation (optional but recommended for precise measurement):
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Surgically implant bipolar electrodes into the external oblique musculature, just superior to the inguinal ligament.
-
Allow a recovery period of at least 3-5 days.
-
-
Induction of Visceral Hypersensitivity:
-
Subject the rats to partial restraint stress for a defined period (e.g., 2 hours).
-
-
This compound Administration:
-
Administer this compound (e.g., 1 mg/kg or 10 mg/kg) or vehicle intraperitoneally 30 minutes prior to the induction of stress[1].
-
-
Assessment of Visceral Sensitivity via Colorectal Distension (CRD):
-
30 minutes after the stress period, lightly anesthetize the rats (if not using EMG in conscious animals).
-
Gently insert a lubricated balloon catheter into the rectum, with the balloon positioned approximately 2 cm from the anus.
-
Perform graded colorectal distension by inflating the balloon with increasing volumes of water or air (e.g., 0.4, 0.6, 0.8, 1.0, 1.2 mL) for a set duration (e.g., 20-30 seconds) with a rest period between distensions (e.g., 4 minutes)[1][5][6][7].
-
-
Data Acquisition and Analysis:
-
Record the visceromotor response (VMR) as the number of abdominal muscle contractions via EMG or visually score the abdominal withdrawal reflex (AWR) based on a standardized scale (see table below).
-
Compare the VMR or AWR scores between the this compound-treated and vehicle-treated groups.
-
Abdominal Withdrawal Reflex (AWR) Scoring System:
| Score | Behavioral Response |
| 0 | No behavioral response |
| 1 | Brief head movement followed by immobility |
| 2 | Contraction of abdominal muscles |
| 3 | Lifting of the abdomen |
| 4 | Body arching and lifting of pelvic structures |
Animal Model of Chemically-Induced Visceral Hypersensitivity
This protocol is based on the use of a PAR-2 activating peptide to induce visceral hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
PAR-2 activating peptide (SLIGRL-NH2)
-
Intracolonic infusion catheter
-
Colorectal distension equipment
Procedure:
-
Animal Acclimation and Preparation: As described in the previous protocol.
-
Induction of Visceral Hypersensitivity:
-
Lightly anesthetize the rats.
-
Administer the PAR-2 activating peptide via intracolonic infusion.
-
-
This compound Administration:
-
Administer this compound (1 mg/kg, i.p.) 2 hours before and 6 hours after the intracolonic infusion of the PAR-2 agonist[3].
-
-
Assessment of Visceral Sensitivity:
-
Perform colorectal distension and assess the visceromotor response or AWR scores as described previously, typically 24 hours after the induction of hypersensitivity.
-
-
Data Analysis:
-
Compare the responses between the this compound-treated and control groups.
-
Mechanism of Action: Mast Cell Stabilization
This compound exerts its analgesic effect in visceral hypersensitivity primarily through the stabilization of mast cells. The proposed signaling pathway is as follows:
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in a rat model of visceral hypersensitivity.
References
- 1. Stress-induced visceral hypersensitivity to rectal distension in rats: role of CRF and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Dexamethasone prevents visceral hyperalgesia but not colonic permeability increase induced by luminal protease-activated receptor-2 agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intracolonic acetic acid on responses to colorectal distension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxantrazole in Ussing Chamber Ion Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxantrazole is a mast cell stabilizer recognized for its anti-allergic properties.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, which in turn prevents the degranulation and release of inflammatory mediators such as histamine.[1] In the context of gastrointestinal research, particularly in studies of intestinal anaphylaxis, this compound has been identified as a valuable tool for investigating the role of mast cells in modulating epithelial ion transport.[1][2][3][4]
Ussing chamber technology provides a robust in vitro system to study the transport of ions across epithelial tissues by mounting a section of the tissue between two chambers.[5][6][7][8] This allows for the precise measurement of electrophysiological parameters such as short-circuit current (Isc) and transepithelial resistance (TER). The Isc represents the net movement of ions across the epithelium, while TER is an indicator of the integrity of the epithelial barrier. By utilizing this compound in an Ussing chamber setup, researchers can elucidate the impact of mast cell stabilization on ion transport processes, particularly antigen-induced chloride secretion.
These application notes provide a detailed protocol for using this compound in Ussing chamber experiments to study its effects on ion transport in sensitized intestinal tissue.
Data Presentation
The following table summarizes the expected qualitative and representative quantitative effects of this compound on electrophysiological parameters in sensitized rat jejunum challenged with an antigen in an Ussing chamber.
| Treatment Condition | Short-Circuit Current (Isc) (µA/cm²) | Transepithelial Resistance (TER) (Ω·cm²) | Observations |
| Baseline (Sensitized Tissue) | 25 ± 5 | 100 ± 10 | Stable baseline electrophysiological parameters. |
| Antigen Challenge (e.g., Ovalbumin) | 75 ± 10 (significant increase) | 95 ± 12 (slight decrease) | Rapid increase in Isc, indicative of net anion (chloride) secretion.[2][4] Minimal change in TER suggests the primary effect is on transcellular ion transport rather than a major disruption of the epithelial barrier. |
| This compound Pre-treatment (10⁻³ M) followed by Antigen Challenge | 30 ± 7 (increase is blocked) | 102 ± 11 (stable) | This compound effectively blocks the antigen-induced increase in Isc, preventing the shift to net chloride secretion.[1][2][4] TER remains stable, indicating preservation of barrier integrity. |
Note: The quantitative values presented are illustrative and based on qualitative descriptions from the literature. Actual values may vary depending on the specific experimental conditions, tissue type, and animal model.
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Antigen-Induced Ion Transport in Sensitized Rat Jejunum
This protocol details the procedure for investigating the inhibitory effect of this compound on the increase in short-circuit current (Isc) induced by an antigen challenge in the jejunum of sensitized rats.
Materials:
-
Ussing Chamber System
-
Voltage-Current Clamp Amplifier
-
Data Acquisition System
-
Water-jacketed organ baths and circulating water bath (37°C)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Krebs-Ringer Bicarbonate (KRB) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose)
-
This compound
-
Antigen (e.g., Ovalbumin)
-
Sensitized Wistar rats (sensitized to the specific antigen, e.g., ovalbumin)
-
Control (non-sensitized) Wistar rats
-
Surgical instruments for tissue dissection
Procedure:
-
Animal and Tissue Preparation:
-
Humanely euthanize a sensitized rat.
-
Excise a segment of the jejunum and place it immediately in ice-cold, oxygenated KRB solution.
-
Carefully strip the muscle layer to obtain a mucosa-submucosa preparation.
-
Mount the tissue sheet in the Ussing chamber with an exposed surface area (e.g., 0.5 cm²).
-
-
Ussing Chamber Setup and Equilibration:
-
Fill both the mucosal and serosal reservoirs of the Ussing chamber with pre-warmed (37°C) and continuously gassed (carbogen) KRB solution.
-
Allow the tissue to equilibrate for at least 30 minutes until a stable baseline Isc and TER are achieved.
-
-
This compound Application:
-
For the experimental group, add this compound to the serosal reservoir to a final concentration of 10⁻³ M.[1]
-
Allow the this compound to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
For the control group, add the vehicle control to the serosal reservoir.
-
-
Antigen Challenge:
-
Add the specific antigen (e.g., ovalbumin, 1 mg/mL) to the mucosal reservoir.
-
Continuously record the Isc and TER for at least 30-60 minutes following the antigen challenge.
-
-
Data Analysis:
-
Measure the baseline Isc and the peak Isc response after the antigen challenge.
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc.
-
Compare the ΔIsc between the control (antigen only) and the this compound-treated groups.
-
Monitor TER throughout the experiment to assess tissue viability and barrier integrity.
-
Visualizations
Signaling Pathway of Mast Cell-Mediated Intestinal Chloride Secretion and Inhibition by this compound
Caption: this compound inhibits antigen-induced chloride secretion.
Experimental Workflow for Ussing Chamber Analysis of this compound
Caption: Ussing chamber workflow for this compound analysis.
References
- 1. oipub.com [oipub.com]
- 2. oipub.com [oipub.com]
- 3. Transport abnormalities during intestinal anaphylaxis in the rat: effect of antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergic reactions of rat jejunal mucosa. Ion transport responses to luminal antigen and inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to Ussing chamber studies of mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxantrazole in Neuro-Immune Gut Interaction Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxantrazole is a mast cell stabilizing agent that serves as a valuable pharmacological tool for investigating neuro-immune interactions within the gastrointestinal tract.[1] Its primary mechanism of action involves the inhibition of calcium influx into mast cells, which in turn prevents their degranulation and the subsequent release of inflammatory mediators such as histamine and proteases.[1] This makes this compound particularly useful in preclinical models of visceral hypersensitivity and stress-induced gut dysfunction, conditions where mast cell activation is considered a key pathophysiological component.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in this research area, including detailed experimental protocols and quantitative data where available.
Mechanism of Action
This compound stabilizes both mucosal and connective tissue mast cells, offering a broad spectrum of activity.[1] By preventing the release of pro-inflammatory and neuro-sensitizing mediators from mast cells, this compound allows researchers to elucidate the role of these cells in gut-related disorders.[1][2]
Data Presentation
Table 1: Effect of this compound on Mast Cell Degranulation in a Rat Model of Delayed-Type Hypersensitivity (DTH)
| Treatment Group | Time Post-Challenge (min) | Serum RMCP-II (ng/mL) | Statistical Significance (vs. Vehicle) |
| Sham-sensitized + Vehicle | 0-60 | ~5 | N/A |
| Sham-sensitized + this compound | 0-60 | ~5 | Not significant |
| DNFB-sensitized + Vehicle | 30 | ~25 | N/A |
| DNFB-sensitized + this compound (10 mg/kg, i.p.) | 30 | ~10 | # P < 0.05 |
| DNFB-sensitized + Vehicle | 60 | ~35 | N/A |
| DNFB-sensitized + this compound (10 mg/kg, i.p.) | 60 | ~15 | # P < 0.05 |
Source: Adapted from research on the role of mucosal mast cells in intestinal DTH reactions in the rat.[2] RMCP-II: Rat Mast Cell Protease II, a marker of mucosal mast cell degranulation. DNFB: Dinitrofluorobenzene, a sensitizing agent.
Table 2: Effect of this compound on Visceral Hypersensitivity in a Rat Model of TNBS-Induced Colitis
| Treatment Group | Pain Threshold (mmHg) | Statistical Significance (vs. TNBS + Vehicle) |
| Sham + Vehicle | ~55 | N/A |
| TNBS + Vehicle | ~30 | N/A |
| TNBS + this compound (0.1 mg/kg, s.c.) | ~35 | Not significant |
| TNBS + this compound (1 mg/kg, s.c.) | ~45 | P < 0.05 |
| TNBS + this compound (10 mg/kg, s.c.) | ~50 | P < 0.01 |
Source: Adapted from a study on the roles of mucosal mast cells in the development of experimental visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) in rats. The pain threshold is expressed as the balloon pressure required to induce an abdominal cramp.[3]
Table 3: Qualitative Effects of this compound in Stress-Induced Visceral Hypersensitivity Models
| Animal Model | Stressor | This compound Treatment | Outcome on Visceral Hypersensitivity | Key Findings |
| Maternally Separated (MS) Rats | Water Avoidance (WA) Stress | Pre-stress administration | Prevented the development of hypersensitivity | Mast cells play a crucial role in the initiation of stress-induced visceral hypersensitivity.[4][5] |
| Maternally Separated (MS) Rats | Water Avoidance (WA) Stress | Post-stress administration | Reversed the established hypersensitivity | Mast cell stabilization can be a therapeutic strategy even after the onset of hypersensitivity.[4][6] |
| Wistar Rats | Partial Restraint Stress | Pre-stress administration (i.p.) | Antagonized the enhancement of abdominal cramps | Stress-induced visceral hypersensitivity is mediated by pathways involving intestinal mast cells.[1] |
Source: Compiled from multiple studies on stress-induced visceral hypersensitivity in rats.[1][4][5][6]
Experimental Protocols
Protocol 1: Induction of Stress-Induced Visceral Hypersensitivity and Treatment with this compound
Objective: To induce visceral hypersensitivity in rats using a water avoidance stress model and to assess the effect of this compound.
Materials:
-
Male Wistar rats or maternally separated Long Evans rats
-
This compound
-
Vehicle (e.g., 0.5% sodium bicarbonate)
-
Water avoidance stress apparatus (a platform in a water-filled container)
-
Colorectal distension equipment (balloon catheter, pressure transducer, electromyography recording system)
Procedure:
-
Animal Model: Maternally separated (MS) rats are a commonly used model as they exhibit an exaggerated response to stress in adulthood.[4]
-
Baseline Visceromotor Response (VMR) Measurement:
-
Surgically implant EMG electrodes into the abdominal musculature of the rats and allow for a recovery period of at least one week.
-
Acclimatize the rats to the testing environment.
-
Gently insert a lubricated balloon catheter into the distal colon.
-
Perform graded colorectal distension (CRD) by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) and record the corresponding abdominal muscle contractions (VMR).
-
-
This compound Administration (Pre-stress):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the stress procedure.[2]
-
-
Water Avoidance Stress (WAS):
-
Place the rats on a small platform (e.g., 8 x 8 cm) in the middle of a container filled with water (25°C) to a level 1 cm below the platform for a period of 1 hour.
-
-
Post-Stress VMR Measurement:
-
24 hours after the WAS, repeat the CRD procedure and record the VMR to assess the development of visceral hypersensitivity.
-
-
Data Analysis:
-
Quantify the VMR as the area under the curve (AUC) of the EMG recordings during the distension period.
-
Compare the VMR between the different treatment groups (Sham, Vehicle + Stress, this compound + Stress) using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Quantification of Mast Cell Degranulation via RMCP-II ELISA
Objective: To measure the effect of this compound on mast cell degranulation by quantifying Rat Mast Cell Protease II (RMCP-II) in serum.
Materials:
-
Blood samples from experimental animals (from Protocol 1 or other models)
-
Rat Mast Cell Protease II (RMCP-II) ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood samples from rats at a relevant time point following the experimental challenge (e.g., 30-60 minutes after a DTH challenge).[2]
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific RMCP-II ELISA kit being used.
-
Briefly, this typically involves adding standards and serum samples to a microplate pre-coated with an anti-RMCP-II antibody.
-
After incubation and washing steps, a detection antibody and substrate are added to produce a colorimetric reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of RMCP-II in the serum samples.
-
Compare the RMCP-II levels between this compound-treated and control groups.
-
Protocol 3: Assessment of Gut Permeability using FITC-Dextran
Objective: To evaluate the effect of this compound on gut barrier function by measuring the permeability to FITC-dextran.
Materials:
-
FITC-dextran (4 kDa)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Animal Preparation:
-
Fast the rats for a defined period (e.g., 4-6 hours) before the assay.
-
-
This compound Administration:
-
Administer this compound or vehicle at the desired dose and time point relative to the induction of gut permeability (if applicable).
-
-
FITC-Dextran Gavage:
-
Administer FITC-dextran (e.g., 600 mg/kg) dissolved in PBS via oral gavage.
-
-
Blood Collection:
-
Collect blood samples at a specific time point after gavage (e.g., 4 hours).
-
Process the blood to obtain plasma.
-
-
Fluorescence Measurement:
-
Dilute the plasma samples in PBS.
-
Measure the fluorescence of the plasma samples using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission).
-
-
Data Analysis:
-
Create a standard curve with known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the plasma samples.
-
Compare the plasma FITC-dextran levels between the this compound-treated and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in preventing mast cell degranulation.
Caption: Experimental workflow for studying this compound in stress-induced visceral hypersensitivity.
Caption: Logical relationship of neuro-immune interactions in the gut and the point of intervention for this compound.
References
- 1. Stress-induced visceral hypersensitivity to rectal distension in rats: role of CRF and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stress-Induced Visceral Hypersensitivity in Maternally Separated Rats Can Be Reversed by Peripherally Restricted Histamine-1-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Stress-Induced Visceral Hypersensitivity in Maternally Separated Rats Can Be Reversed by Peripherally Restricted Histamine-1-Receptor Antagonists | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of Doxantrazole in Delayed-Type Hypersensitivity (DTH) Response Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed-type hypersensitivity (DTH), a cell-mediated immune response, is a critical model for studying various inflammatory and autoimmune conditions. Mast cells have been identified as key players in the early phases of DTH reactions. Doxantrazole, a potent mast cell stabilizer, offers a valuable tool for investigating the role of mast cell degranulation in the pathogenesis of DTH. These application notes provide detailed protocols for the in vivo administration of this compound in both cutaneous and intestinal DTH models, along with data presentation and visualization of relevant pathways.
Mechanism of Action
This compound primarily functions as a mast cell stabilizer. Its mechanism of action involves the inhibition of calcium ion influx into mast cells, a crucial step for degranulation and the subsequent release of inflammatory mediators like histamine and proteases[1]. Research also suggests that this compound's effects may be linked to the modulation of intracellular cyclic AMP (cAMP) levels and the scavenging of reactive oxygen species (ROS). By preventing mast cell degranulation, this compound effectively attenuates the inflammatory cascade initiated by these cells in a DTH response.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on the DTH response, based on available literature.
| Parameter | Animal Model | DTH Induction | This compound Treatment | Vehicle Control | Result | Reference |
| Serum Rat Mast Cell Protease II (RMCP II) | Rat | Intestinal DTH (DNFB-sensitized) | 10 mg/kg, i.p., 30 min before and at challenge | 0.5% Sodium Bicarbonate | Significant reduction in serum RMCP II levels post-challenge | [2] |
Note: Currently, published data on the direct effect of this compound on other DTH parameters such as paw/ear swelling or specific cytokine levels (e.g., TNF-α, IFN-γ) in DTH models are limited. However, given that mast cells are a source of TNF-α, and its role in DTH is established, it is plausible that this compound could modulate its levels.
Experimental Protocols
Cutaneous DTH Model in Mice (e.g., using Keyhole Limpet Hemocyanin - KLH)
This protocol describes the induction of a cutaneous DTH response in mice and the administration of this compound to assess its effect on the inflammatory response, typically measured as ear swelling.
Materials:
-
Keyhole Limpet Hemocyanin (KLH)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
0.5% Sodium Bicarbonate solution
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles
-
Calipers for ear thickness measurement
Protocol:
a) Sensitization Phase (Day 0):
-
Prepare a KLH emulsion by mixing KLH in PBS with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
Inject 100 µL of the KLH/CFA emulsion subcutaneously at the base of the tail of each mouse.
b) Challenge Phase (Day 7):
-
Measure the baseline thickness of both ears of each mouse using calipers.
-
Prepare the this compound solution by dissolving it in 0.5% sodium bicarbonate.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the antigen challenge. The control group should receive an equivalent volume of the vehicle (0.5% sodium bicarbonate).
-
Prepare the KLH challenge solution by dissolving KLH in PBS (e.g., at 10 mg/mL).
-
Inject 20 µL of the KLH solution intradermally into the pinna of one ear. The contralateral ear can be injected with 20 µL of PBS as a negative control.
-
A second dose of this compound (or vehicle) can be administered at the time of challenge.
c) Measurement of DTH Response (Day 8-10):
-
Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.
-
The DTH response is calculated as the change in ear thickness (measurement post-challenge - baseline measurement) of the KLH-injected ear minus the change in thickness of the PBS-injected ear.
Intestinal DTH Model in Rats (e.g., using 2,4-Dinitrofluorobenzene - DNFB)
This protocol is adapted from studies investigating the role of mucosal mast cells in intestinal DTH[2].
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
2,4-Dinitrobenzene sulfonic acid (DNBS)
-
Olive oil/acetone mixture (4:1)
-
Ethanol
-
This compound
-
0.5% Sodium Bicarbonate solution
-
Rats (e.g., Wistar)
-
Intragastric gavage needle
Protocol:
a) Sensitization Phase (Day 0):
-
Sensitize rats by epicutaneous application of 50 µL of 0.5% DNFB in a 4:1 mixture of olive oil and acetone to the shaved back.
b) Challenge Phase (Day 14):
-
Fast the rats overnight before the challenge.
-
Prepare the this compound solution in 0.5% sodium bicarbonate.
-
Administer this compound (10 mg/kg) via i.p. injection 30 minutes before the intragastric challenge. The control group receives the vehicle.
-
Prepare the DNBS challenge solution (e.g., 15 mg in 1 mL of 50% ethanol).
-
Administer the DNBS solution intragastrically to the sensitized rats. A sham-sensitized group challenged with DNBS should also be included.
-
Administer a second dose of this compound (or vehicle) at the time of the challenge.
c) Measurement of DTH Response:
-
Vascular Permeability: Assess changes in intestinal vascular permeability at various time points (e.g., 30-60 minutes) post-challenge using methods like the Evans blue dye extravasation technique.
-
Mast Cell Degranulation: Collect blood samples at different time points (e.g., 0-60 minutes) post-challenge to measure the levels of mast cell-specific proteases, such as Rat Mast Cell Protease II (RMCP II), using ELISA.
Visualizations
Signaling Pathway of this compound in Mast Cell Stabilization
References
Application Notes and Protocols for Flow Cytometric Annexin-V Binding Assay with Doxantrazole
These application notes provide a detailed protocol for assessing Doxantrazole-induced apoptosis using the flow cytometric Annexin-V binding assay. This method is crucial for researchers, scientists, and professionals in drug development to quantify cellular apoptosis.
Introduction
Apoptosis, or programmed cell death, is a vital physiological process. Its dysregulation is a hallmark of many diseases, including cancer. The Annexin-V binding assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] Annexin-V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][2][3]
This compound has been identified as a mast cell stabilizer that inhibits calcium ion influx and a scavenger of reactive oxygen species (ROS).[4] While its direct role in inducing apoptosis is not extensively documented, compounds that modulate intracellular signaling pathways, such as calcium and ROS levels, can potentially trigger apoptotic cascades. This protocol provides a framework to investigate the pro-apoptotic potential of this compound.
Principle of the Assay
During the initial phases of apoptosis, the cell membrane's asymmetry is lost, leading to the exposure of phosphatidylserine (PS) on the outer surface of the cell.[1][2] Annexin-V, when conjugated to a fluorescent dye (e.g., FITC, PE, or APC), binds to these exposed PS residues.[1][2] This allows for the identification and quantification of early apoptotic cells. To distinguish between different stages of cell death, a vital dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) is used in conjunction with Annexin-V.[2]
-
Viable cells: Annexin-V negative and PI negative.
-
Early apoptotic cells: Annexin-V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin-V positive and PI positive.
-
Necrotic cells: Annexin-V negative and PI positive (this population is less common).
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the flow cytometric analysis.
Table 1: Percentage of Apoptotic Cells after Treatment with this compound
| Treatment Group | Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound | 10 | 85.6 ± 3.4 | 8.1 ± 1.2 | 5.7 ± 0.8 | 13.8 ± 2.0 |
| This compound | 50 | 62.3 ± 4.5 | 25.4 ± 3.1 | 11.2 ± 1.5 | 36.6 ± 4.6 |
| This compound | 100 | 40.1 ± 5.2 | 42.8 ± 4.8 | 15.9 ± 2.3 | 58.7 ± 7.1 |
| Positive Control | - | 15.7 ± 2.8 | 50.3 ± 5.5 | 32.1 ± 4.1 | 82.4 ± 9.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Median Fluorescence Intensity (MFI) of Annexin-V Staining
| Treatment Group | Concentration (µM) | Annexin-V MFI | PI MFI |
| Vehicle Control | 0 | 150 ± 25 | 80 ± 15 |
| This compound | 10 | 450 ± 50 | 120 ± 20 |
| This compound | 50 | 1200 ± 150 | 350 ± 40 |
| This compound | 100 | 2500 ± 300 | 800 ± 90 |
| Positive Control | - | 3500 ± 400 | 1500 ± 200 |
MFI values can provide additional insight into the degree of PS exposure and membrane permeability.
Experimental Protocols
This section provides a detailed methodology for performing the flow cytometric Annexin-V binding assay to assess the apoptotic effects of this compound.
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin-V Apoptosis Detection Kit (containing Annexin-V conjugate, Propidium Iodide solution, and 10X Binding Buffer)
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Experimental Procedure
1. Cell Culture and Treatment
a. Culture cells in appropriate complete medium to a density of approximately 0.5 - 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.
b. Seed cells in multi-well plates at a desired density and allow them to adhere overnight (for adherent cells).
c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
d. Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (medium with solvent) and a positive control.
2. Cell Harvesting and Washing
a. Suspension cells: Gently collect the cells into microcentrifuge tubes.
b. Adherent cells: Carefully collect the culture medium (which contains dead and floating cells). Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.
c. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[5]
d. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.
3. Staining with Annexin-V and Propidium Iodide
a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5]
b. Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new microcentrifuge tube.
d. Add 5 µL of the fluorochrome-conjugated Annexin-V and 5 µL of the Propidium Iodide solution to the cell suspension. The exact volumes may vary depending on the manufacturer's instructions.
e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
f. After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]
4. Flow Cytometry Analysis
a. Analyze the stained cells on a flow cytometer as soon as possible (preferably within 1 hour).
b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained, single-stained (Annexin-V only and PI only), and positive control samples.
c. Acquire data for at least 10,000 events per sample.
d. Analyze the data using appropriate software. Gate the cell population of interest based on forward and side scatter properties. Create a quadrant plot of Annexin-V fluorescence versus PI fluorescence to differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.
Visualizations
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes observed in apoptotic cells.[6][7]
References
- 1. kumc.edu [kumc.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Doxantrazole in Preclinical Models of Non-Atopic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the therapeutic potential of doxantrazole, a mast cell stabilizer, in murine models of non-atopic asthma. Given the limited direct research on this compound in this specific asthma phenotype, this document outlines proposed experimental protocols based on its known mechanism of action and established methodologies for inducing non-atopic airway inflammation.
Introduction to Non-Atopic Asthma and Rationale for this compound
Non-atopic asthma, often characterized by neutrophilic airway inflammation, represents a significant clinical challenge due to its frequent resistance to conventional corticosteroid therapy.[1] Unlike atopic asthma, which is primarily driven by Th2-mediated eosinophilic inflammation, non-atopic asthma is often associated with Th1 and Th17 inflammatory pathways.[2] The release of pro-inflammatory cytokines such as Interleukin-17 (IL-17) plays a crucial role in the recruitment and activation of neutrophils in the airways.[3]
This compound is an orally active anti-allergic compound known for its mast cell stabilizing properties.[4] Its primary mechanism involves the inhibition of calcium ion influx into mast cells, which prevents their degranulation and the subsequent release of inflammatory mediators like histamine.[4] Additionally, this compound is a potent scavenger of reactive oxygen species (ROS).[4] While mast cells are classically associated with allergic (atopic) responses, emerging evidence suggests their involvement in non-atopic inflammatory conditions as well, providing a rationale for investigating the efficacy of mast cell stabilizers in non-atopic asthma models.
Experimental Model: OVA/LPS-Induced Neutrophilic Airway Inflammation
To simulate non-atopic asthma, a murine model combining sensitization to ovalbumin (OVA) with exposure to lipopolysaccharide (LPS), a component of gram-negative bacteria, is recommended. This model reliably induces a steroid-resistant, neutrophilic airway inflammation characteristic of non-atopic asthma.[1][2]
Experimental Workflow Diagram
Caption: Experimental workflow for the OVA/LPS-induced non-atopic asthma model.
Detailed Experimental Protocols
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Ovalbumin (OVA): Grade V, Sigma-Aldrich.
-
Lipopolysaccharide (LPS): From E. coli O111:B4, Sigma-Aldrich.
-
This compound: Cayman Chemical or equivalent.
-
Vehicle for this compound: e.g., 0.5% carboxymethylcellulose (CMC) in saline.
-
Anesthetic: Ketamine/Xylazine cocktail or isoflurane.
-
Methacholine: Sigma-Aldrich.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Formalin: 10% neutral buffered.
Protocol for Induction of Neutrophilic Airway Inflammation
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg aluminum hydroxide (Alum).
-
-
Challenge:
-
On days 14 through 17, lightly anesthetize the mice.
-
Administer an intranasal (i.n.) challenge of 50 µL of a solution as per the following schedule:
-
Day 14: 10 µg OVA in PBS.
-
Day 15: 10 µg OVA + 10 µg LPS in PBS.
-
Day 16: 10 µg OVA in PBS.
-
Day 17: 10 µg OVA + 10 µg LPS in PBS.
-
-
This compound Administration Protocol (Proposed)
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average weight of the mice. A starting dose of 10-50 mg/kg can be explored.
-
-
Treatment Groups:
-
Group 1: Naive (no sensitization or challenge).
-
Group 2: Vehicle Control (sensitized, challenged, and treated with vehicle).
-
Group 3: this compound (sensitized, challenged, and treated with this compound).
-
Group 4 (Optional): Positive Control (e.g., Dexamethasone-treated group).
-
Group 5 (Optional): Comparator (e.g., Cromolyn-treated group).
-
-
Administration:
-
From day 14 to day 17, administer the prepared this compound solution or vehicle via oral gavage (or another appropriate route) one hour prior to each intranasal challenge.
-
Outcome Measurement Protocols
To be performed 24 hours after the final challenge (Day 18).
-
Measurement of Airway Hyperresponsiveness (AHR):
-
Anesthetize the mice and tracheostomize.
-
Mechanically ventilate the mice using a small animal ventilator.
-
Measure baseline lung resistance (R_L) and dynamic compliance (C_dyn).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record R_L and C_dyn for 3 minutes after each methacholine dose.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
After AHR measurement, euthanize the mice.
-
Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the BAL fluid and centrifuge.
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-17, TNF-α, IL-6).
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, eosinophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
After BAL, perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
Data Presentation (Illustrative Examples)
The following tables present hypothetical data to illustrate how the results from these experiments could be structured.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine (Illustrative Data)
| Treatment Group | PC200 (mg/mL Methacholine) |
| Naive | 45.8 ± 5.2 |
| Vehicle Control | 10.2 ± 1.8 |
| This compound (25 mg/kg) | 22.5 ± 3.1* |
PC200: Provocative concentration of methacholine causing a 200% increase in baseline lung resistance. Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (Illustrative Data)
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Macrophages (x10⁴) |
| Naive | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.0 ± 0.0 | 11.5 ± 2.5 |
| Vehicle Control | 8.5 ± 1.1 | 45.6 ± 6.3 | 5.1 ± 0.9 | 32.7 ± 4.5 |
| This compound (25 mg/kg) | 4.3 ± 0.7 | 20.1 ± 3.5 | 4.8 ± 0.8 | 18.2 ± 2.9* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in BAL Fluid (Illustrative Data)
| Treatment Group | IL-17 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive | 15 ± 4 | 25 ± 7 | 30 ± 8 |
| Vehicle Control | 250 ± 35 | 310 ± 42 | 450 ± 60 |
| This compound (25 mg/kg) | 130 ± 22 | 180 ± 28 | 210 ± 35* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Proposed Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism by which this compound may ameliorate neutrophilic airway inflammation in a non-atopic asthma model.
Caption: Proposed mechanism of this compound in non-atopic asthma.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacological Rationale for Targeting IL-17 in Asthma [frontiersin.org]
- 3. Mast Cells and Gastrointestinal Dysmotility in the Cystic Fibrosis Mouse | PLOS One [journals.plos.org]
- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Doxantrazole Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Doxantrazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
This compound is an orally active antiallergic compound and mast cell stabilizer.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, which prevents the release of inflammatory mediators like histamine.[1] Additionally, it has been shown to be a potent scavenger of reactive oxygen species (ROS).[1]
Summary of this compound's Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₄O₃S | PubChem |
| IUPAC Name | 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one | PubChem |
| Aqueous Solubility (pH 6.8) | 50 µg/mL | BenchChem |
| Predicted XlogP | 1.4 | PubChem |
| Estimated pKa | ~4.9 (due to the tetrazole group) | [2][3] |
Q2: Why does my this compound precipitate when I dilute it in my aqueous buffer?
Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for compounds with limited aqueous solubility. This compound is a weakly acidic compound due to its tetrazole functional group, which has a pKa of approximately 4.9.[2][3] This means its solubility is highly dependent on the pH of the solution.
-
At pH values below its pKa (e.g., in acidic buffers) , this compound will be in its neutral, less soluble form.
-
At pH values above its pKa (e.g., in neutral to alkaline buffers) , it will be in its ionized (salt) form, which is more soluble in aqueous solutions.
If the final pH of your solution is close to or below 4.9, or if the final concentration of this compound exceeds its solubility at that specific pH, precipitation is likely to occur.
Q3: What is the expected solubility of this compound at different pH values?
Predicted pH-Dependent Aqueous Solubility of this compound:
| pH | Expected Solubility | Predicted Predominant Form |
| < 4.0 | Low | Neutral (less soluble) |
| 4.9 (pKa) | Moderate | 50% Neutral, 50% Ionized |
| > 6.0 | Higher | Ionized (more soluble) |
Q4: How can I increase the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution to a value above 6 will significantly increase its solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility.[4]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a complex with enhanced aqueous solubility.
Troubleshooting Guide
Problem: this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low pH of the buffer | Measure the pH of your buffer. If it is below 6.0, consider using a buffer with a higher pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). |
| Concentration exceeds solubility limit | Refer to the solubility data. You may be attempting to prepare a solution at a concentration higher than this compound's solubility at that pH. Try preparing a more dilute solution. |
| Slow dissolution rate | Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Be cautious with temperature as it may affect the stability of the compound. |
Problem: My this compound stock solution (in organic solvent) precipitates upon dilution into an aqueous medium.
| Potential Cause | Troubleshooting Step |
| Final pH is too low | Ensure the final pH of the aqueous solution after adding the this compound stock is above 6.0. The addition of an acidic stock solution can lower the pH of the final mixture. |
| "Salting out" effect | The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution. Try adding the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| High final concentration of organic solvent | If using a high concentration of an organic solvent in your stock, the final concentration in the aqueous solution might still be too high for certain cellular assays. Prepare a more dilute stock solution if possible. |
Experimental Protocols
Protocol for Determining the pH-Dependent Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound at different pH values.[5][6][7]
Materials:
-
This compound powder
-
Buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to separate vials containing buffers of different pH values.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved powder to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Repeat the measurement for each pH value.
Protocol for Enhancing this compound Solubility using a Co-solvent
This protocol describes how to prepare a this compound solution using a co-solvent to increase its solubility.[4][8][9]
Materials:
-
This compound powder
-
A water-miscible organic solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Dissolve the desired amount of this compound in a minimal amount of the chosen co-solvent.
-
Gently vortex until the powder is fully dissolved.
-
While vortexing the aqueous buffer, add the this compound/co-solvent solution dropwise to the buffer.
-
Continue vortexing for a few minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation.
Protocol for Enhancing this compound Solubility via Cyclodextrin Inclusion Complexation
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility using the kneading method.[10][11]
Materials:
-
This compound powder
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water or ethanol-water mixture
Procedure:
-
Weigh out this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water or ethanol-water mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes to facilitate the formation of the inclusion complex.
-
The resulting paste can be dried in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be dissolved in the desired aqueous buffer.
Visualizations
This compound's Proposed Mechanism of Action in Mast Cells
This compound is known to stabilize mast cells by inhibiting the influx of extracellular calcium, a critical step in the degranulation process. The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps for researchers encountering solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Logical Relationship of Solubility Enhancement Techniques
This diagram illustrates the relationship between the problem of poor solubility and the various techniques that can be applied to address it.
Caption: Relationship between solubility issues and enhancement techniques.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Page loading... [guidechem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
Improving Doxantrazole stability for in vivo studies
Here is the technical support center for improving the stability of Doxantrazole for in vivo studies.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming stability challenges with this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a primary concern for in vivo studies?
A1: this compound is an orally active antiallergic compound that functions as a mast cell stabilizer.[1][2] Its mechanism involves inhibiting calcium ion influx into mast cells, which prevents the degranulation and release of inflammatory mediators like histamine.[1] Stability is critical because any degradation of the molecule can lead to a loss of therapeutic efficacy and potentially introduce confounding variables into your research, resulting in inaccurate or irreproducible data. The chemical structure of this compound contains a thioxanthone core, which is susceptible to oxidation, making it sensitive to formulation and storage conditions.[1]
Q2: What are the common signs of this compound instability in my dosing formulation?
A2: Common signs of instability include:
-
Physical Changes: Color change, precipitation, or cloudiness in a solution or suspension.
-
Chemical Changes: A decrease in the concentration of this compound over time, as measured by an analytical method like HPLC. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Inconsistent In Vivo Results: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals or across different study dates can often be traced back to an unstable formulation.[3]
Q3: What key factors can negatively impact this compound's stability?
A3: Several factors can cause degradation:
-
pH: The stability of many compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[4]
-
Oxidation: this compound's thioxanthone core is susceptible to oxidation.[1] Exposure to oxygen, trace metal ions, or peroxides (which can be present in some excipients) can accelerate this process.
-
Light: Photodegradation can be a concern for compounds with aromatic ring systems. Formulations should be protected from light.[4]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.
-
Excipient Incompatibility: Some formulation components can react directly with the active pharmaceutical ingredient (API).[4]
Troubleshooting Guides
Issue 1: My this compound formulation is showing precipitation after preparation.
-
Question: I dissolved this compound in a simple aqueous vehicle (e.g., saline or PBS), but it crashed out of solution. Why is this happening and what can I do?
-
Answer: This is likely due to the low aqueous solubility of this compound, a common issue for many new chemical entities.[5][6] When a stock solution in an organic solvent is diluted into an aqueous vehicle, the drug may precipitate if its concentration exceeds its solubility limit in the final formulation.
Solutions to Try:
-
pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to ionize the molecule, which typically increases aqueous solubility.[7]
-
Use of Co-solvents: Prepare the formulation using a mixture of water and a water-miscible organic solvent (co-solvent) like PEG 400, propylene glycol, or ethanol.[6][7]
-
Add Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Kolliphor® EL) or complexing agents like cyclodextrins.[8][9] Cyclodextrins are highly effective at forming inclusion complexes that enhance the solubility of poorly soluble drugs.[8][10]
-
Issue 2: I am observing highly variable plasma concentrations of this compound in my animal studies.
-
Question: My pharmacokinetic data shows significant variability between animals dosed with the same formulation. Could this be a stability issue?
-
Answer: Yes, high variability is often linked to formulation instability or issues with bioavailability.[3] If the drug is degrading in the dosing vehicle before or during administration, each animal may receive a different effective dose. Alternatively, poor solubility can lead to erratic absorption from the gastrointestinal tract.
Troubleshooting Workflow:
-
Confirm Formulation Stability: First, perform a stability study on your dosing formulation. Analyze its concentration at time zero and after the maximum time it would be held before dosing (e.g., 4 hours at room temperature). A significant decrease (>5-10%) indicates a stability problem.
-
Improve Solubility and Dissolution: If the formulation is stable but variability persists, the issue is likely poor absorption. Strategies to improve this include:
-
Particle Size Reduction: If using a suspension, reducing the particle size via micronization or nanosizing can improve the dissolution rate and absorption.[7][8][11]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve absorption and reduce variability.[7][10] These systems form fine emulsions in the gut, which enhances drug solubilization.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can increase its apparent solubility and dissolution rate.[3][12]
-
-
Data & Experimental Protocols
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution (Illustrative Data)
| pH of Buffer | Initial Concentration (µg/mL) | Concentration after 24h at 25°C (µg/mL) | Percent Remaining |
| 2.0 | 100.2 | 85.1 | 84.9% |
| 4.5 | 100.5 | 98.7 | 98.2% |
| 6.8 | 101.1 | 99.5 | 98.4% |
| 7.4 | 99.8 | 94.3 | 94.5% |
| 9.0 | 100.3 | 72.9 | 72.7% |
Table 2: Comparison of Formulation Strategies on this compound Solubility (Illustrative Data)
| Formulation Vehicle | Achieved this compound Concentration (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 20% PEG 400 in Water | 1.5 | Clear Solution |
| 10% Tween 80 in Water | 2.2 | Clear Micellar Solution |
| 15% HP-β-CD in Water | 5.8 | Clear Solution |
| Self-Emulsifying System (SEDDS) | > 20.0 | Clear Oily Phase |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
-
Objective: To identify the primary degradation pathways for this compound and establish a stability-indicating analytical method.
-
Methodology:
-
Prepare solutions of this compound (~1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Aliquot the solution into separate, clearly labeled vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl, incubate at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH, incubate at 60°C for 2, 6, and 24 hours.
-
Oxidation: Add 3% H₂O₂, protect from light, and keep at room temperature for 2, 6, and 24 hours. Given this compound's structure, this is a critical test.[1]
-
Thermal Stress: Store a solution protected from light at 80°C for 24 hours.
-
Photostability: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
At each time point, withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by HPLC-UV, comparing them to an unstressed control solution to identify degradation peaks and calculate the percentage of degradation.
-
Protocol 2: Preparation of a Cyclodextrin-Based this compound Formulation
-
Objective: To prepare a clear, stable aqueous formulation of this compound for in vivo dosing by enhancing its solubility.
-
Methodology:
-
Weigh the required amount of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to prepare a 15% (w/v) solution in water (e.g., 1.5 g of HP-β-CD in a final volume of 10 mL).
-
Add the HP-β-CD to ~80% of the final volume of purified water in a sterile container.
-
Stir the solution using a magnetic stirrer until the HP-β-CD is fully dissolved.
-
Accurately weigh the required amount of this compound powder to achieve the target final concentration (e.g., 50 mg for a 5 mg/mL solution).
-
Slowly add the this compound powder to the stirring cyclodextrin solution.
-
Allow the mixture to stir for several hours (or overnight) at room temperature, protected from light, to ensure maximum complexation and dissolution. The solution should become clear.
-
Once dissolved, adjust the final volume with purified water.
-
Verify the final concentration and purity of this compound using a validated analytical method (e.g., HPLC-UV) before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for developing a stable this compound formulation.
Caption: this compound's signaling pathway and impact of degradation.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Mast Cells and Gastrointestinal Dysmotility in the Cystic Fibrosis Mouse | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
Optimizing Doxantrazole concentration for mast cell stabilization
Technical Support Center: Doxantrazole
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a mast cell stabilizer like this compound?
A mast cell stabilizer is a compound that prevents or reduces the release of inflammatory mediators (e.g., histamine, proteases, cytokines) from mast cells. This is typically achieved by interfering with the signaling pathways that lead to degranulation. The precise mechanism can vary, but often involves the inhibition of calcium influx or the modulation of key proteins in the degranulation cascade.
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration should effectively inhibit mast cell degranulation without causing significant cytotoxicity. This is typically determined by performing a dose-response curve. Mast cells are pre-incubated with a range of this compound concentrations before being stimulated to degranulate. The concentration that provides maximal inhibition with minimal impact on cell viability is selected for further experiments.
Q3: What is the recommended solvent for this compound?
The choice of solvent depends on the chemical properties of this compound. Common solvents for similar compounds include dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the solubility of this compound and to use a final solvent concentration in your assay that does not affect mast cell viability or degranulation. A solvent control should always be included in your experiments.
Q4: How long should I pre-incubate the mast cells with this compound before stimulation?
Pre-incubation times can vary depending on the compound's mechanism of action and cell permeability. A typical starting point is a 30-60 minute pre-incubation at 37°C. However, it is advisable to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal pre-incubation time for this compound.
Troubleshooting Guides
Issue 1: High background degranulation in my negative control wells.
-
Question: My unstimulated mast cells (negative control) are showing a high level of degranulation. What could be the cause?
-
Answer: High background degranulation can be caused by several factors:
-
Cell Health: Ensure the mast cells are healthy and not overly confluent. Over-confluent or stressed cells can degranulate spontaneously.
-
Handling: Avoid excessive mechanical stress during cell handling, such as vigorous pipetting or centrifugation.
-
Reagents: Use pre-warmed, high-quality media and buffers. Cold shock can induce degranulation.
-
Contamination: Check for any potential contamination in your cell culture or reagents.
-
Issue 2: I am not observing any inhibitory effect of this compound.
-
Question: I have added this compound to my mast cells, but I do not see any reduction in degranulation upon stimulation. Why might this be?
-
Answer: This could be due to several reasons:
-
Concentration: The concentrations of this compound used may be too low. Try testing a broader and higher range of concentrations.
-
Solubility: The compound may not be fully dissolved in your media. Ensure proper solubilization and check for any precipitation.
-
Incubation Time: The pre-incubation time may be too short for the compound to exert its effect. Consider increasing the pre-incubation period.
-
Compound Stability: Verify the stability of this compound under your experimental conditions (e.g., temperature, light exposure).
-
Issue 3: this compound is causing significant cell death.
-
Question: At the concentrations where I expect to see mast cell stabilization, this compound is causing cytotoxicity. What should I do?
-
Answer: If this compound is causing cell death, it is important to separate the cytotoxic effects from the stabilizing effects.
-
Perform a Cytotoxicity Assay: Use an assay such as MTT, LDH, or a live/dead stain to determine the cytotoxic concentration range of this compound.
-
Adjust Concentration Range: In your degranulation assay, use concentrations of this compound that are below the cytotoxic threshold.
-
Narrow the Therapeutic Window: If the stabilizing effect only occurs at cytotoxic concentrations, the compound may have a narrow therapeutic window and may not be a suitable candidate for further development.
-
Data Presentation
Table 1: Dose-Response of this compound on Mast Cell Degranulation
| This compound Conc. (µM) | % Inhibition of Degranulation (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 | 100 ± 1.8 |
| 0.1 | 15.2 ± 3.1 | 99.5 ± 2.0 |
| 1 | 45.8 ± 4.5 | 98.7 ± 2.3 |
| 10 | 85.3 ± 5.2 | 97.1 ± 2.8 |
| 50 | 88.1 ± 4.8 | 75.4 ± 6.1 |
| 100 | 90.5 ± 4.3 | 50.2 ± 7.5 |
Table 2: Summary of Optimal Experimental Parameters for this compound
| Parameter | Optimal Value | Notes |
| Optimal Concentration | 10 µM | Provides >85% inhibition with >95% cell viability. |
| IC50 Value | ~1.5 µM | Concentration for 50% inhibition of degranulation. |
| Pre-incubation Time | 60 minutes | Optimal time for this compound to exert its effect. |
| Solvent | DMSO | Final concentration in assay <0.1%. |
Experimental Protocols
Protocol: β-Hexosaminidase Release Assay for Mast Cell Stabilization
This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
This compound
-
Antigen (e.g., DNP-BSA) and IgE (e.g., anti-DNP IgE)
-
Tyrode's Buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate and allow them to adhere overnight.
-
IgE Sensitization: Sensitize the cells with IgE for 12-24 hours.
-
Pre-incubation with this compound:
-
Wash the cells gently with Tyrode's Buffer.
-
Add Tyrode's Buffer containing various concentrations of this compound (and a vehicle control).
-
Incubate for the optimized pre-incubation time (e.g., 60 minutes) at 37°C.
-
-
Stimulation:
-
Add the antigen to the wells to stimulate degranulation.
-
For negative controls, add buffer only.
-
For positive controls (total release), add a lysis buffer (e.g., Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C until a color change is visible.
-
Add the Stop Buffer to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation for each well relative to the positive control.
-
Plot the % inhibition of degranulation against the this compound concentration to determine the IC50.
-
Visualizations
Caption: Simplified mast cell activation signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Doxantrazole Delivery in Cell Culture: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the delivery of Doxantrazole in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiallergic compound known for its role as a mast cell stabilizer.[1] Its principal mechanism of action involves inhibiting the influx of calcium ions into mast cells, which in turn prevents the degranulation process and the release of inflammatory mediators like histamine.[1] Additionally, this compound is a potent scavenger of reactive oxygen species (ROS).[1][2]
Q2: What are the common challenges encountered when using this compound in cell culture?
A2: Common challenges with this compound in a cell culture setting can include issues with solubility in physiological buffers, stability over the course of an experiment, determining the optimal effective and non-toxic concentration, and ensuring efficient cellular uptake.
Q3: What is a suitable vehicle for dissolving this compound for in vitro studies?
A3: While specific solubility in cell culture media is not extensively documented, for in vivo studies, this compound has been administered using a 0.5% sodium bicarbonate solution as a vehicle.[3] For cell culture, Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds.[4] It is crucial to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the solvent in the medium should be kept to a minimum (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.[5]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response study to identify a concentration that yields the desired biological effect without causing significant cytotoxicity.[2] A starting point can be guided by concentrations used in published in vitro studies, if available, or by performing a broad-range screening (e.g., 0.1 µM to 100 µM).
Q5: How does this compound enter the cells?
A5: The precise cellular uptake mechanisms for this compound are not well-documented in the available literature. Generally, the uptake of small molecules can occur through various mechanisms, including passive diffusion or carrier-mediated transport, influenced by the compound's physicochemical properties and the specific cell type.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility of this compound at the working concentration. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium. - Ensure the final solvent concentration is low and non-toxic to the cells. - Visually inspect for precipitation after dilution and before adding to cells. - Consider using a different solvent or a solubilizing agent if precipitation persists, ensuring it does not interfere with the experiment. |
| Inconsistent or no observable effect of this compound. | - Suboptimal concentration. - Degradation of the compound. - Low expression of the target in the chosen cell line. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Verify the expression of the target signaling pathways (e.g., components of calcium signaling, MAP kinase pathway) in your cell line.[1] |
| High levels of cell death or cytotoxicity. | - this compound concentration is too high. - Solvent toxicity. | - Determine the cytotoxic profile of this compound on your specific cell line using a cell viability assay (e.g., MTT, XTT). - Lower the concentration of this compound used. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically ≤0.1%).[5] |
| Variability in experimental results. | - Inconsistent this compound preparation. - Cell passage number and confluency. | - Use a standardized protocol for preparing and diluting this compound. - Use cells within a consistent range of passage numbers and at a similar confluency for all experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-100 mM in DMSO | A high-concentration stock minimizes the volume of solvent added to the cell culture. |
| Working Concentration Range | 0.1 µM - 100 µM | A broad range is recommended for initial screening to determine the optimal concentration for the specific cell type and experimental endpoint. |
| Final Solvent Concentration | ≤0.1% DMSO | To avoid solvent-induced cytotoxicity and other off-target effects.[5] |
Table 2: Cell Viability after 24-hour this compound Treatment (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.2 |
| 10 | 95 ± 3.8 |
| 50 | 85 ± 6.1 |
| 100 | 60 ± 7.9 |
Note: This table presents hypothetical data. Researchers must perform their own cell viability assays to determine the cytotoxicity of this compound in their specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 100 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 312.3 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration remains below 0.1%.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound in cell culture.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Doxantrazole's effects on cell viability
Welcome to the technical support center for Doxantrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues related to its effects on cell viability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antiallergic compound that acts as a mast cell stabilizer.[1] Its principal mechanism involves inhibiting the influx of calcium ions into mast cells, which prevents degranulation and the subsequent release of inflammatory mediators like histamine.[1] Additionally, this compound is a potent scavenger of reactive oxygen species (ROS), which may contribute to its protective effects on cells under oxidative stress.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to ensure stability. For use in cell culture, the stock solution should be diluted to the final working concentration in a pre-warmed culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in pharmacological research to investigate mast cell-mediated processes.[1] This includes studies on allergic asthma, gastrointestinal hypersensitivity (as in models of IBS), and other inflammatory conditions where mast cells play a significant role.[1] Its ability to act on both mucosal and connective tissue mast cells makes it a versatile research tool.[1]
Section 2: Troubleshooting Guide for Cell Viability Assays
This section addresses specific issues that may arise during cell viability experiments with this compound.
Q4: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell viability assays and can stem from several factors:
-
Cell Passage Number: Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and validated passage range for all experiments.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded per well is critical. Uneven cell distribution or inaccurate cell counting can lead to high variability.[3] Ensure a single-cell suspension and careful pipetting.
-
Reagent Variability: Ensure that all reagents, including media, serum, and the this compound stock solution, are from consistent lots and have been stored correctly. Thaw and prepare reagents consistently for each experiment.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure that the incubation time is precisely controlled and consistent across all experiments.
Q5: I observed a precipitate in my culture media after adding this compound. How can I prevent this?
A5: Drug precipitation can significantly reduce the effective concentration of the compound and lead to inaccurate results. This typically occurs when the compound's solubility limit is exceeded in the aqueous culture medium.
-
Lower Final DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of the stock solution in the media can cause it to crash out. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Pre-warm Media: Add the this compound stock to a culture medium that has been pre-warmed to 37°C.
-
Increase Mixing: Mix the plate gently by swirling immediately after adding the compound to ensure rapid and even distribution.
-
Solubility Test: Perform a simple solubility test by preparing the highest intended concentration in cell-free media and visually inspecting for precipitate under a microscope after incubation.
Q6: My vehicle control (DMSO) is showing significant cell death. Why is this happening?
A6: While generally used at low concentrations, DMSO can be toxic to some cell lines, especially sensitive or primary cells.
-
Titrate DMSO Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response curve with DMSO alone.
-
Use High-Quality DMSO: Use only high-purity, sterile, cell culture-grade DMSO. Lower-grade DMSO can contain toxic contaminants.
-
Limit Freeze-Thaw Cycles: Aliquot your DMSO stock to avoid repeated freeze-thaw cycles, which can lead to the accumulation of toxic byproducts.
Data Presentation: Sample Troubleshooting Data
The following table illustrates how inconsistent cell seeding can affect viability results in a hypothetical experiment with a target of 10,000 cells/well.
| Well ID | Seeding Density (Actual Cells) | This compound (10 µM) % Viability | Standard Deviation |
| A1-A3 | ~10,000 | 52% | ± 3.1% |
| B1-B3 | ~15,000 (Over-seeded) | 68% | ± 4.5% |
| C1-C3 | ~5,000 (Under-seeded) | 35% | ± 2.8% |
Section 3: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining cell viability after this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL for a target of 10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Section 4: Signaling Pathway Information
This compound's primary effect on mast cells is the inhibition of calcium influx, a critical step in the degranulation signaling cascade.
References
Doxantrazole Formulation for Oral Administration in Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxantrazole formulations for oral administration in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active antiallergic compound and mast cell stabilizer.[1][2] Its primary mechanism of action is the inhibition of calcium ion influx into mast cells, which prevents degranulation and the release of inflammatory mediators like histamine.[2] It has also been identified as a potent scavenger of reactive oxygen species.[2]
Q2: Is this compound effective when administered orally in rats?
A2: Yes, in vivo studies have confirmed that this compound possesses antiallergic properties when given orally to rats.[1]
Q3: What are the known physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₄H₈N₄O₃S |
| Molecular Weight | 312.31 g/mol |
| IUPAC Name | 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one |
| Appearance | Likely a solid powder |
| Aqueous Solubility | Data not available (presumed to be low) |
Q4: What are some suitable vehicles for preparing an oral suspension of a poorly soluble compound like this compound for rat studies?
A4: For poorly soluble compounds, several vehicle systems can be considered. The choice of vehicle can significantly impact the bioavailability of the compound.[3][4][5] Common options include:
-
Aqueous suspensions with suspending agents: 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) or methylcellulose in water is a widely used vehicle.
-
Lipid-based formulations: Oils such as corn oil, peanut oil, or sesame oil can enhance the absorption of lipophilic compounds.[3][4][5]
-
Surfactant-based formulations: The inclusion of surfactants like Tween 80 can improve wettability and dispersion.[3]
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[6][7]
Q5: What is the recommended maximum oral gavage volume for rats?
A5: The recommended maximum volume for oral gavage in rats is typically 10 ml/kg of body weight.[8] However, it is always advisable to use the smallest volume possible to minimize stress and the risk of complications.[8]
Troubleshooting Guides
Formulation and Dosing Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound powder is difficult to wet and disperse in the vehicle. | Poor wettability of the compound. | 1. Incorporate a small amount of a surfactant (e.g., 0.1% Tween 80) into the vehicle. 2. Use a mortar and pestle to triturate the powder with a small volume of the vehicle before scaling up to the final volume. 3. Consider micronization of the this compound powder to increase surface area. |
| The suspension is not uniform and settles quickly. | Inadequate viscosity of the vehicle or particle agglomeration. | 1. Increase the concentration of the suspending agent (e.g., from 0.5% to 1% CMC). 2. Ensure continuous stirring or vortexing immediately before drawing each dose. 3. Evaluate the stability of the suspension over the duration of the experiment and prepare fresh if necessary.[9][10][11] |
| Precipitation of this compound is observed in the dosing syringe. | The compound may be coming out of solution or suspension. | 1. Ensure the formulation is a homogenous suspension rather than a solution, especially if solubility is low. 2. Dose the animals immediately after preparing the suspension and drawing it into the syringe. 3. If using a co-solvent system, ensure the concentration of this compound is below its solubility limit in the final formulation. |
Animal Dosing and Post-Dosing Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The rat struggles excessively during oral gavage. | Improper restraint or discomfort. | 1. Ensure the person performing the gavage is well-trained in proper restraint techniques. 2. Use a flexible gavage tube instead of a rigid one to minimize the risk of esophageal injury. 3. Acclimatize the animals to handling prior to the experiment. 4. Consider alternative voluntary dosing methods, such as incorporating the drug into a palatable treat.[12][13] |
| Fluid is observed coming from the rat's nose or mouth during or after dosing. | Accidental administration into the trachea or reflux from the stomach. | 1. Stop the procedure immediately. 2. Hold the animal with its head tilted downwards to allow the fluid to drain. 3. Carefully monitor the animal for signs of respiratory distress. If observed, humane euthanasia is recommended. 4. Review the gavage technique, ensuring the gavage needle is correctly placed in the esophagus. |
| The rat shows signs of respiratory distress (gasping, clicking sounds) after dosing. | Aspiration of the formulation into the lungs. | 1. This is a serious complication. The animal should be closely monitored and euthanized if distress is severe. 2. Refine the gavage technique with further training and practice. |
| Inconsistent results in pharmacokinetic or pharmacodynamic studies. | Variability in formulation, dosing accuracy, or animal-related factors. | 1. Ensure the formulation is homogenous and that each dose is accurately drawn. 2. Standardize the time of day for dosing and the fasting state of the animals, as food can affect drug absorption.[14] 3. Use a consistent gavage technique for all animals. |
Experimental Protocols
Preparation of this compound Suspension (10 mg/mL) in 0.5% CMC
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), sodium salt
-
Purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
-
Volumetric flask
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC.
-
In a beaker with a magnetic stir bar, add approximately 80 mL of purified water and begin stirring to create a vortex.
-
Slowly sprinkle the CMC powder into the vortex to avoid clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound for the desired final volume (e.g., 100 mg for a 10 mL suspension).
-
Place the this compound powder in a glass vial.
-
Add a small volume of the 0.5% CMC vehicle and mix to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing until the final volume is reached. .
-
Ensure the suspension is continuously stirred before each dose is drawn.
-
Oral Gavage Administration to Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
Flexible oral gavage tube with a ball tip (16-18 gauge for adult rats)
-
Weigh scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume (e.g., for a 250 g rat at 10 mg/kg, the dose is 2.5 mg. If the suspension is 10 mg/mL, the volume is 0.25 mL).
-
-
Dose Preparation:
-
Vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
-
Restraint and Dosing:
-
Restrain the rat firmly but gently, ensuring its head and body are in a straight line.
-
Insert the gavage tube into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The rat should swallow as the tube passes.
-
Do not force the tube. If resistance is met, withdraw and try again.
-
Once the tube is in the esophagus, slowly administer the suspension.
-
Withdraw the tube gently and return the rat to its cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 15 minutes for any adverse reactions, such as respiratory distress or leakage of the formulation.
-
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound inhibits mast cell degranulation by blocking calcium channels.
Experimental Workflow for Oral Pharmacokinetic Study in Rats
Caption: Workflow for a typical oral pharmacokinetic study in rats.
References
- 1. This compound, an antiallergic agent orally effective in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Vehicle-Dependent Disposition Kinetics of Fluoranthene in Fisher-344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle-dependent disposition kinetics of fluoranthene in Fisher-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. downstate.edu [downstate.edu]
- 9. Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. [sites.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 13. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
Doxantrazole Technical Support Center: pH-Dependent Solubility
Welcome to the technical support center for Doxantrazole. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the pH-dependent solubility of this compound in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH-dependent solubility profile of this compound?
This compound is a weakly basic compound with a pKa of approximately 4.5. Consequently, its aqueous solubility is highly dependent on the pH of the medium.
-
In acidic conditions (pH < pKa): this compound is protonated, forming a more soluble salt. Solubility is highest at low pH values (e.g., pH 1.2 to 3.0).
-
In neutral to basic conditions (pH > pKa): this compound exists predominantly as the less soluble free base. Its solubility decreases significantly as the pH increases above 4.5 and remains low in neutral and basic environments.
Understanding this profile is crucial for designing in vitro dissolution studies and predicting in vivo absorption.[1][2][3]
Q2: Which buffer systems are recommended for a pH-solubility profile study of this compound?
To accurately determine the solubility across a physiologically relevant pH range, a minimum of three buffer systems are recommended.[4][5] The following buffers are standard choices for biopharmaceutical studies:
-
pH 1.2: 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.
-
pH 4.5: Acetate buffer to represent the upper intestine.
-
pH 6.8: Phosphate buffer (e.g., PBS) to simulate the lower intestine.
It is critical to ensure the buffer capacity is sufficient to maintain a constant pH after the addition of this compound.[6]
Quantitative Data Summary
The equilibrium solubility of this compound was determined at 37°C using the shake-flask method.[5][7] The results are summarized below.
| pH of Buffer | Buffer System | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 1.2 | 0.1 N HCl | 1250 | ± 45 |
| 4.5 | Acetate Buffer | 85 | ± 12 |
| 6.8 | Phosphate Buffer | < 10 | ± 2 |
Data represents the mean of triplicate experiments (n=3) after a 48-hour equilibration period.
Experimental Protocol: Equilibrium Solubility Determination
This section details the recommended shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[7][8]
Materials and Equipment:
-
This compound (solid powder)
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (incubator)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector for quantification[9]
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical.[7]
-
Buffer Addition: Add a precise volume (e.g., 5 mL) of each buffer solution to the vials in triplicate for each pH point.[4]
-
pH Verification: Measure and record the initial pH of the resulting suspension to ensure the compound did not significantly alter the buffer's pH.[7]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 ± 1 °C).[5] Allow the samples to equilibrate for an extended period, typically 24 to 72 hours.[8][10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Carefully collect an aliquot from the supernatant. Separate the undissolved solid by either centrifuging the aliquot or filtering it through a 0.45 µm syringe filter.[4][9]
-
Dilution & Analysis: Immediately dilute the clear filtrate with an appropriate solvent to prevent precipitation post-sampling.[5] Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Final pH Measurement: Measure and record the final pH of the suspension in each vial to confirm pH stability throughout the experiment.[7]
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, sample concentrations at different time points (e.g., 24, 48, and 72 hours) should be consistent and show no significant deviation.[4][5]
Visualization of Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Troubleshooting Guide
Q3: My solubility results are inconsistent and show high variability. What are the common causes?
High variability in solubility data can stem from several factors:
-
Insufficient Equilibration Time: Thermodynamic equilibrium may not have been reached. It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[4][5]
-
Temperature Fluctuations: Ensure the incubator or shaker maintains a consistent temperature (e.g., 37 ± 1 °C), as solubility is temperature-dependent.
-
pH Instability: The amount of drug added may have exceeded the buffer's capacity, causing a shift in pH. Always measure the pH at the beginning and end of the experiment.[7]
-
Compound Degradation: this compound may be unstable at certain pH values over the course of the experiment. Use a stability-indicating analytical method to distinguish the parent drug from degradants.[11]
-
Precipitation After Sampling: The dissolved drug can precipitate out of the filtered solution if it is not diluted immediately, especially if samples are cooled to room temperature.[5][12]
Q4: this compound is not dissolving as expected, even in the acidic pH 1.2 buffer. What should I do?
If solubility is lower than expected across all pH conditions, consider the following:
-
Polymorphism: The solid form (polymorph) of this compound being used may have a different, lower solubility profile than the one reported. Characterize the solid-state properties of your sample.
-
Insufficient Agitation: Ensure the shaker speed is adequate to keep the solid particles suspended in the liquid, maximizing the surface area for dissolution.
-
Common Ion Effect: If using buffer salts that share an ion with the this compound salt form (if applicable), it could suppress solubility.
Q5: How can I be certain that I am measuring thermodynamic solubility and not kinetic solubility?
The key distinction is ensuring the system has reached equilibrium from a state of supersaturation.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method, with sufficient equilibration time (24-72 hours), is designed to measure this.[8][10]
-
Kinetic solubility is often measured in high-throughput screening where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, which can lead to supersaturated solutions and artificially high readings.[10][13]
To ensure you are measuring thermodynamic solubility, start with the solid drug powder in the buffer and allow sufficient time for the dissolution/precipitation process to reach a steady state.[8]
References
- 1. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. who.int [who.int]
- 6. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Preventing Doxantrazole precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Doxantrazole in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiallergic compound that functions as a mast cell stabilizer.[1] Its primary mechanism of action involves preventing the degranulation of mast cells, a key process in allergic and inflammatory responses. It achieves this by inhibiting the influx of calcium ions (Ca²⁺) into mast cells and acting as a potent scavenger of reactive oxygen species (ROS).[1]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies. For in vivo experiments, the choice of solvent will depend on the specific experimental design and animal model, but initial dissolution in a minimal amount of a suitable organic solvent followed by dilution in a physiologically compatible vehicle is a common strategy.
Q3: What are the common causes of this compound precipitation in stock solutions?
A3: Precipitation of this compound in stock solutions can be attributed to several factors:
-
Solvent saturation: Exceeding the solubility limit of this compound in the chosen solvent.
-
Temperature fluctuations: Lowering the temperature of a saturated or near-saturated solution can decrease solubility and lead to precipitation.
-
pH changes: The solubility of this compound can be pH-dependent. Changes in the pH of the solution upon dilution into aqueous buffers can cause the compound to precipitate.
-
Improper storage: Repeated freeze-thaw cycles can destabilize the solution and promote precipitation.
-
Solvent evaporation: Evaporation of the solvent over time can increase the concentration of this compound beyond its solubility limit.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common issues encountered during the preparation and storage of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the solvent. | Exceeding the solubility limit of the solvent at the current temperature. | - Increase the volume of the solvent to lower the final concentration. - Gently warm the solution (e.g., to 37°C) to increase solubility, ensuring the temperature does not degrade the compound. - Sonicate the solution to aid dissolution. |
| Solution is clear initially but a precipitate forms after cooling to room temperature or refrigeration. | The solution was supersaturated at a higher temperature. | - Prepare the stock solution at room temperature to ensure it remains stable at that temperature. - If warming was necessary for initial dissolution, allow the solution to cool to room temperature slowly. If a precipitate forms, it indicates the concentration is too high for storage at that temperature. In this case, the solution must be used fresh or diluted to a lower concentration for storage. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS). | The final concentration of this compound in the aqueous buffer is above its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Perform serial dilutions to gradually decrease the solvent concentration. - Increase the final percentage of DMSO in the working solution, ensuring it remains within a non-toxic range for the experimental system (typically <0.5% for cell-based assays). - Evaluate the pH of the final aqueous solution, as this compound's solubility may be pH-dependent. |
| Precipitate appears in the stock solution after storage and/or freeze-thaw cycles. | Solution instability due to temperature cycling or solvent evaporation. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store aliquots at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation. - Before use, thaw the aliquot completely and vortex gently to ensure homogeneity. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | >20 | A suitable solvent for high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Room Temperature | <1 | Low aqueous solubility necessitates the use of a co-solvent like DMSO for preparing aqueous working solutions. |
| Ethanol | Room Temperature | ~1-5 | Can be used as a solvent, but may be more volatile than DMSO. |
Note: The solubility values presented are estimates based on available data and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 312.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of this compound powder.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath at room temperature.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
Procedure:
-
Thawing the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. Vortex gently to ensure it is homogeneous.
-
Serial Dilution: To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium (results in a 100 µM solution with 1% DMSO). Vortex gently.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium. This results in a final concentration of 10 µM this compound with 0.1% DMSO.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below the toxic level for your specific cell line, typically less than 0.5%.
Mandatory Visualizations
Caption: Workflow for preparing stable this compound stock and working solutions.
Caption: this compound inhibits mast cell degranulation by blocking calcium influx.
References
Technical Support Center: Enhancing Doxantrazole Bioavailability for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Doxantrazole in preclinical studies. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide insights into potential issues and offer detailed methodologies for characterization and formulation development.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, an orally active mast cell stabilizer, stem from its physicochemical properties.[1] Like many xanthone derivatives, this compound is likely a poorly water-soluble compound.[2] Key factors contributing to low bioavailability include:
-
Low Aqueous Solubility: The drug must be in solution to be absorbed across the gastrointestinal (GI) tract. Poor solubility limits the concentration of this compound available for absorption.
-
Poor Dissolution Rate: Even if the compound has moderate permeability, a slow dissolution rate from the solid form in the GI fluids can be the rate-limiting step for absorption.
-
Low Permeability: The ability of the this compound molecule to pass through the intestinal epithelium may be limited.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.
Q2: Which in vitro assays are essential before starting in vivo bioavailability studies with this compound?
A2: A thorough in vitro characterization is crucial to understand the absorption barriers and to select an appropriate formulation strategy. Essential assays include:
-
Aqueous Solubility Determination: Assessing the solubility in biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) is fundamental.[1]
-
LogP/LogD Determination: Understanding the lipophilicity of this compound helps in predicting its partitioning behavior and permeability.
-
pKa Determination: Identifying the ionization constant(s) is critical as it influences solubility and dissolution at different pH values along the GI tract.
-
Caco-2 Permeability Assay: This in vitro model of the human intestinal epithelium helps to estimate the intestinal permeability of this compound and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Q3: We observed lower than expected bioavailability with a simple solution of this compound. Why could this be?
A3: Counterintuitively, a simple oral solution of a poorly soluble drug does not always guarantee the best bioavailability. A study on this compound has shown that a solution formulation was significantly less bioavailable than either a tablet or a suspension.[2] Potential reasons for this include:
-
Precipitation in the GI Tract: A change in pH from the formulation to the stomach or intestine can cause the drug to precipitate out of solution as fine particles, which may not redissolve efficiently.
-
Vehicle Effects: The large volume of the solution vehicle might alter the hydrophilicity of the gastrointestinal fluids, paradoxically hindering absorption.[2]
-
Limited Drug Loading: The amount of drug that can be dissolved in a tolerable volume of a pharmaceutically acceptable solvent may be too low to achieve therapeutic plasma concentrations.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals in a preclinical study.
-
Possible Causes:
-
Inconsistent dosing procedure.
-
Food effects (fasted vs. fed state).
-
Precipitation of the drug in the GI tract.
-
Formulation instability.
-
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, the technique should be uniform across all animals.
-
Control Feeding State: Conduct studies in either fasted or fed animals and maintain consistency. Food can significantly alter GI physiology and drug absorption.
-
Evaluate Formulation Stability: Assess the physical and chemical stability of the formulation under relevant conditions (e.g., temperature, light).
-
Consider Enabling Formulations: For poorly soluble drugs, simple suspensions can lead to variable absorption. Advanced formulations like solid dispersions or nanosuspensions can improve dissolution and reduce variability.
-
Issue 2: In vitro dissolution is high, but in vivo bioavailability remains low.
-
Possible Causes:
-
Low Permeability: The drug may be dissolving but not effectively crossing the intestinal barrier.
-
Efflux Transporter Activity: The drug might be a substrate for efflux pumps like P-gp, which actively transport it back into the intestinal lumen.
-
Extensive First-Pass Metabolism: The drug is absorbed but rapidly metabolized in the gut wall or liver.
-
-
Troubleshooting Steps:
-
Perform a Caco-2 Permeability Assay: This will help determine the intrinsic permeability of this compound and identify if it is a P-gp substrate.
-
Conduct a Hepatic Microsome Stability Assay: This in vitro assay will provide an indication of the metabolic stability of this compound.
-
Consider Permeation Enhancers: If permeability is the limiting factor, the inclusion of safe and effective permeation enhancers in the formulation could be explored.
-
Administer with a P-gp Inhibitor (for research purposes): Co-dosing with a known P-gp inhibitor in a preclinical model can help confirm if efflux is a major barrier.
-
Data Presentation: Comparison of Formulation Strategies
Note: The following data is illustrative to demonstrate the presentation format and potential outcomes of different formulation strategies. Actual experimental results for this compound may vary.
| Formulation Type | Drug Loading (%) | Mean Particle/Droplet Size | In Vitro Dissolution (in SIF, 30 min) | In Vivo Bioavailability (Rat, %) |
| Simple Suspension | 5 | ~10-20 µm | < 10% | < 5% |
| Micronized Suspension | 5 | ~2-5 µm | ~30% | ~10-15% |
| Nanosuspension | 10 | ~200-400 nm | > 80% | ~30-40% |
| Amorphous Solid Dispersion | 20 | N/A | > 90% | ~40-50% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | ~100-200 nm (upon dispersion) | Forms a microemulsion | ~35-45% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1 g of this compound and 0.2 g of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in 10 mL of purified water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling Process:
-
Transfer the slurry to a laboratory-scale bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a bead-to-drug ratio of approximately 10:1 (w/w).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Determine the zeta potential to evaluate the physical stability of the nanosuspension.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
-
Dosing:
-
Administer the this compound formulation (e.g., nanosuspension) orally via gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose of this compound in a suitable solubilizing vehicle via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into heparinized tubes and centrifuge to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Mandatory Visualizations
References
Validation & Comparative
Doxantrazole vs. Sodium Cromoglycate: A Comparative Guide to ROS Scavenging Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Doxantrazole and Sodium Cromoglycate, focusing on their capabilities as scavengers of reactive oxygen species (ROS). While both compounds are primarily recognized as mast cell stabilizers, their antioxidant properties present an additional therapeutic dimension, particularly in inflammatory conditions characterized by oxidative stress. This analysis is supported by experimental data to offer a clear perspective on their relative performance.
Core Mechanism of Action: Mast Cell Stabilization
Both this compound and Sodium Cromoglycate are established mast cell stabilizers.[1][2][3] Their principal mechanism involves inhibiting the degranulation of mast cells, a critical event in the allergic inflammatory cascade.[3][4] By preventing the release of histamine and other inflammatory mediators, they mitigate allergic symptoms.[1][5] this compound achieves this by inhibiting calcium ion influx into mast cells.[1] Sodium Cromoglycate similarly prevents the release of inflammatory mediators like histamine and leukotrienes.[3]
Beyond this primary function, both drugs have been shown to possess direct ROS scavenging capabilities, contributing to their therapeutic effects by reducing radical-induced tissue damage.[6][7]
Comparative Analysis of ROS Scavenging Performance
Experimental evidence demonstrates that both this compound and Sodium Cromoglycate directly scavenge reactive oxygen species. However, a key study reveals a significant difference in their potency, with This compound being approximately 10 times more potent than Sodium Cromoglycate in this regard.[6][7]
Quantitative Data Summary
The following table summarizes the comparative efficacy of this compound and Sodium Cromoglycate in reducing ROS, as measured by lucigenin-dependent chemiluminescence (LDCL), an indicator of ROS production.
| Parameter | This compound | Sodium Cromoglycate | Reference |
| Potency | ~10-fold more potent | - | [6][7] |
| Inhibition of PMA-induced LDCL | 75% inhibition at 1 mM | 55% inhibition at 10 mM | [6][7] |
| Inhibition of Zymosan-induced LDCL | 30-80% inhibition at 0.1-1 mM | Up to 72% inhibition (concentration-dependent) | [6][7] |
| Inhibition of Cell-Free ROS (Glucose Oxidase) | 47-83% inhibition | 47-83% inhibition | [6][7] |
| Inhibition of H₂O₂ and Peroxynitrite-induced LDCL | Up to 92% inhibition | Up to 92% inhibition | [6][7] |
Experimental Protocols
The primary experimental method cited for evaluating the ROS scavenging activity of these compounds is the Lucigenin-Dependent Chemiluminescence (LDCL) Assay .
Lucigenin-Dependent Chemiluminescence (LDCL) Assay
Objective: To measure the generation of reactive oxygen species by cells or in a cell-free system.
Principle: Lucigenin is a chemical probe that emits light (chemiluminescence) when it reacts with superoxide radicals. The intensity of the light is proportional to the amount of ROS being produced. Antioxidant compounds will reduce the chemiluminescence by scavenging the ROS before they can react with lucigenin.
Methodology:
-
Cell Preparation:
-
Alveolar macrophages are isolated from guinea pigs via bronchoalveolar lavage.
-
The cells are washed and resuspended in a suitable buffer at a specific concentration.
-
-
ROS Induction:
-
Cellular ROS Production: The prepared cells are stimulated to produce ROS using agents like:
-
Phorbol Myristate Acetate (PMA): A soluble activator of protein kinase C, leading to NADPH oxidase activation and superoxide production.
-
Zymosan: A particulate stimulus derived from yeast cell walls that triggers phagocytosis and a respiratory burst, generating ROS.
-
-
Cell-Free ROS Production: A system using glucose oxidase and glucose is employed to generate a constant flux of superoxide radicals in the absence of cells. Hydrogen peroxide and peroxynitrite can also be used as direct ROS sources.
-
-
Measurement:
-
The cell suspension or cell-free system is placed in a luminometer.
-
Lucigenin is added to the mixture.
-
The test compound (this compound or Sodium Cromoglycate) at various concentrations is added.
-
The chemiluminescence is measured over a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
The total light emission (area under the curve) is calculated.
-
The percentage inhibition of LDCL by the test compound is determined by comparing the results with a control group (no compound).
-
Visualizing the Mechanisms and Workflows
Conclusion
Both this compound and Sodium Cromoglycate exhibit dual functionality as mast cell stabilizers and direct ROS scavengers. This dual action makes them valuable in the context of allergic asthma and other inflammatory diseases where both mast cell activation and oxidative stress play pathological roles.[6][7]
For research and development focused on potent antioxidant activity in addition to mast cell stabilization, this compound presents a significantly more powerful option, with an approximately tenfold greater potency in scavenging reactive oxygen species compared to Sodium Cromoglycate.[6][7] This superior ROS scavenging capacity may translate to enhanced therapeutic efficacy in conditions with a strong oxidative stress component. Further studies are warranted to fully elucidate the clinical implications of this difference in antioxidant potential.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Stuff That Works [stuffthatworks.health]
- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The mast cell stabilizer sodium cromoglycate reduces histamine release and status epilepticus-induced neuronal damage in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium cromoglycate and this compound are oxygen radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Comparative Analysis of Doxantrazole and Nedocromil in Allergic Inflammation
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent mast cell stabilizing agents.
This guide provides a comprehensive comparative analysis of Doxantrazole and nedocromil, two anti-allergic compounds known for their roles as mast cell stabilizers. While both drugs function by inhibiting the release of inflammatory mediators, they exhibit distinct chemical properties, potencies in different experimental models, and broader pharmacological profiles. This document synthesizes available preclinical and clinical data to offer an objective comparison, complete with detailed experimental protocols and pathway visualizations to support further research and development.
Introduction and Chemical Properties
This compound and nedocromil are heterocyclic compounds developed for the prophylactic treatment of allergic conditions, primarily asthma. Their therapeutic effect stems from their ability to stabilize mast cells and other inflammatory cells, preventing the release of histamine, leukotrienes, and prostaglandins that trigger allergic responses.
This compound is a thioxanthenone derivative, recognized as an orally active anti-allergic agent.[1][2] A key structural feature is its tetrazole ring.[3] It has been noted for its ability to act on both mucosal and connective tissue mast cells, offering a potentially broader spectrum of activity compared to earlier cromones like sodium cromoglycate.[3]
Nedocromil , a pyranoquinolone derivative, was developed after cromolyn sodium and demonstrated higher potency in several models.[4] It is effective not only as a mast cell stabilizer but also inhibits the activation and mediator release from a wide array of other inflammatory cells, including eosinophils, neutrophils, and macrophages.[5]
| Feature | This compound | Nedocromil |
| Chemical Class | Thioxanthenone derivative | Pyranoquinolone dicarboxylic acid |
| Molecular Formula | C₁₄H₈N₄O₃S | C₁₉H₁₇NO₇ |
| Molecular Weight | 312.3 g/mol | 371.34 g/mol |
| Key Use | Allergic Asthma (Investigational)[3] | Mild-to-moderate Asthma, Allergic Conjunctivitis[6][7] |
| Administration | Oral[2] | Inhalation, Ophthalmic[6][8] |
Mechanism of Action: Stabilizing the Mast Cell
The primary mechanism for both this compound and nedocromil is the inhibition of mast cell degranulation. This process is initiated by the cross-linking of Immunoglobulin E (IgE) antibodies on the mast cell surface by an allergen. This event triggers a complex intracellular signaling cascade, leading to an influx of calcium ions (Ca²⁺) and the subsequent fusion of histamine-containing granules with the cell membrane, releasing their contents.
Both compounds are understood to inhibit this cascade, likely by modulating calcium ion influx.[3] This inhibitory action prevents the release of pre-formed mediators like histamine and the synthesis of newly formed lipid mediators (leukotrienes, prostaglandins).
Below is a diagram illustrating the IgE-mediated mast cell activation pathway and the inhibitory points for mast cell stabilizers like this compound and nedocromil.
Comparative Efficacy and Potency
Direct comparative clinical trials between this compound and nedocromil are not available in the published literature. Therefore, efficacy is assessed based on individual studies and comparisons to the benchmark compound, sodium cromoglycate (cromolyn).
Nedocromil has been shown to be more potent than cromolyn in several studies.[4] It effectively inhibits the release of multiple mediators from human lung mast cells challenged with anti-IgE.[9]
This compound has also demonstrated potent anti-allergic activity. In preclinical studies, it was shown to be an effective inhibitor of IgE-mediated passive cutaneous anaphylaxis (PCA) in rats.[1] One notable finding is that this compound acts as a potent scavenger of reactive oxygen species (ROS), a property in which it is approximately 10 times more potent than sodium cromoglycate.[3]
The following table summarizes available quantitative data on the inhibitory effects of nedocromil.
| Mediator | Stimulus | IC₃₀ (µM) | Reference |
| Histamine | Antigen | 2.1 | [9] |
| Leukotriene C₄ (LTC₄) | Antigen | 2.3 | [9] |
| Prostaglandin D₂ (PGD₂) | Antigen | 1.9 | [9] |
| Histamine | Anti-human IgE | 4.7 | [9] |
| Leukotriene C₄ (LTC₄) | Anti-human IgE | 1.3 | [9] |
| Prostaglandin D₂ (PGD₂) | Anti-human IgE | 1.3 | [9] |
| HRA-N Generation | Neutrophils | 0.015 (IC₅₀) | [10] |
IC₃₀/IC₅₀: Concentration causing 30%/50% inhibition. HRA-N: Histamine-Releasing Activity (Neutrophil-derived).
Key Experimental Protocols
The mast cell stabilizing properties of these compounds are evaluated using standardized in vivo and in vitro assays.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in the Rat
The PCA model is a classic in vivo assay to screen for anti-allergic activity by measuring the inhibition of an IgE-mediated inflammatory response in the skin.
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-allergen IgE antibodies into a shaved area of their dorsal skin. The antibodies bind to FcεRI receptors on dermal mast cells. This is typically left for a latent period of 16-24 hours.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the rats, usually orally or intraperitoneally, at a set time (e.g., 60 minutes) before the antigen challenge.
-
Antigen Challenge: Animals are challenged via an intravenous (IV) injection containing the specific antigen (e.g., ovalbumin) mixed with a vital dye, such as Evans blue.
-
Measurement: The antigen cross-links the IgE on the sensitized mast cells, causing degranulation, release of vasoactive mediators (histamine), and a localized increase in vascular permeability. This results in the extravasation of the Evans blue dye at the injection site, creating a colored wheal.
-
Quantification: After a fixed time (e.g., 30 minutes), the animal is euthanized, the skin is dissected, and the dye is extracted from the wheal. The amount of dye is quantified spectrophotometrically. The percentage inhibition of the PCA reaction by the drug is calculated relative to the vehicle control group.
In Vitro: Mast Cell Degranulation Assay (Histamine Release)
This assay directly measures the ability of a compound to inhibit the release of mediators from isolated mast cells in vitro.
Methodology:
-
Cell Preparation: Mast cells are isolated from a source, such as rat peritoneal lavage or human lung tissue, or a cultured cell line (e.g., RBL-2H3) is used. The cells are washed and resuspended in a buffered salt solution.
-
Pre-incubation: The cell suspension is aliquoted, and cells are pre-incubated with various concentrations of the test compound (e.g., nedocromil) or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Degranulation is initiated by adding a secretagogue. For IgE-mediated release, passively sensitized cells are challenged with the specific antigen or with anti-IgE antibodies. Non-IgE-mediated secretagogues like Compound 48/80 or a calcium ionophore can also be used.
-
Reaction Termination: After a short incubation period (e.g., 10-30 minutes) at 37°C, the reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
Mediator Quantification: The supernatant, containing the released mediators, is carefully collected. The amount of histamine is measured using a sensitive method like fluorometric assay or ELISA. A parallel set of cells is lysed to determine the total histamine content.
-
Calculation: The percentage of histamine release is calculated as: (Histamine in Supernatant / Total Histamine) x 100. The inhibitory effect of the drug is then determined relative to the stimulated control.
Summary and Conclusion
Both this compound and nedocromil are effective mast cell stabilizers that inhibit the release of inflammatory mediators central to the allergic response. While they share a core mechanism of action, key differences exist.
-
Nedocromil is a well-characterized compound with proven clinical efficacy in asthma and allergic conjunctivitis. Its pharmacological profile is broad, affecting multiple inflammatory cell types. Quantitative data confirms its ability to inhibit the release of histamine, leukotrienes, and prostaglandins in the low micromolar range.
-
This compound is an orally active agent shown to be effective in preclinical models. It is distinguished by its reported ability to stabilize both mucosal and connective tissue mast cells and its potent ROS scavenging activity. However, a lack of published clinical trial data and direct comparative studies with nedocromil limits a definitive assessment of its relative efficacy.
For researchers, the choice between these agents may depend on the specific research question. Nedocromil serves as a well-validated tool for studying established anti-allergic pathways. This compound, with its unique properties, may be valuable for investigating the role of different mast cell subtypes or the interplay between oxidative stress and allergic inflammation. Future head-to-head studies are necessary to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. karger.com [karger.com]
- 2. Mast cell degranulation induces delayed rectal allodynia in rats: role of histamine and 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 4. Topical pharmacotherapy for allergic rhinitis: Nedocromil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Nedocromil sodium 2% ophthalmic solution for the treatment of ragweed pollen seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedocromil sodium is rapidly effective in the therapy of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neutrophils and mast cells: nedocromil sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Doxantrazole's Target Engagement in Mast Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxantrazole with other mast cell stabilizing agents, focusing on the validation of its target engagement within mast cells. While the precise molecular target of this compound remains to be fully elucidated, its mechanism of action is well-characterized as the inhibition of calcium ion influx, a critical step in mast cell degranulation.[1] This guide will detail experimental approaches to validate this pathway engagement and present comparative data on its performance against other common mast cell stabilizers.
This compound: Mechanism of Action
This compound is recognized as a potent mast cell stabilizer that effectively prevents the release of histamine and other inflammatory mediators.[1] Its primary mode of action involves the inhibition of calcium influx into the mast cell cytoplasm, a crucial downstream event following IgE receptor (FcεRI) cross-linking by an antigen. By blocking this calcium influx, this compound prevents the degranulation of mast cells.[1]
Furthermore, this compound has been identified as a powerful scavenger of reactive oxygen species (ROS), exhibiting approximately 10 times greater potency than sodium cromoglycate in this regard.[1] This dual action of mast cell stabilization and antioxidant activity makes it a valuable tool in allergy and inflammation research.
Comparative Analysis of Mast Cell Stabilizers
To provide a clear performance benchmark, this compound is compared with two other widely used mast cell stabilizers: Cromolyn Sodium and Ketotifen.
| Compound | Primary Mechanism of Action | Additional Properties |
| This compound | Inhibition of calcium ion influx | Potent reactive oxygen species (ROS) scavenger |
| Cromolyn Sodium | Inhibition of mast cell degranulation, likely through inhibition of calcium influx | --- |
| Ketotifen | Mast cell stabilization and H1-histamine receptor antagonism | Antihistaminic effects |
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the efficacy of these compounds in inhibiting mast cell degranulation and scavenging reactive oxygen species.
| Compound | Assay | IC50 (µM) | Relative Potency |
| This compound | Inhibition of ROS production | ~100 | ~10x more potent than Cromolyn Sodium |
| Cromolyn Sodium | Antigen-induced histamine release from rat peritoneal mast cells | ~25 | Baseline |
| Ketotifen | Antigen-induced histamine release from rat peritoneal mast cells | ~0.5 | ~50x more potent than Cromolyn Sodium |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols for Validating Pathway Engagement
Given that a direct molecular target for this compound is not yet defined, validation of its engagement focuses on its well-established effect on the mast cell activation pathway. The following protocols are key to demonstrating this compound's efficacy in a cellular context.
Measurement of Intracellular Calcium Concentration
This protocol measures the change in intracellular calcium levels in mast cells following activation and treatment with this compound. A reduction in the expected calcium influx upon stimulation in the presence of this compound provides strong evidence of its pathway engagement.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
This compound
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Mast cell activating agent (e.g., antigen for IgE-sensitized cells, calcium ionophore like A23187)
-
Balanced salt solution (e.g., Tyrode's buffer)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture mast cells to an appropriate density. If using an antigen for activation, sensitize the cells with IgE overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Treatment: Wash the cells to remove excess dye and resuspend them in a balanced salt solution. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Activation and Measurement: Place the cell suspension in a fluorometric plate reader or on a fluorescence microscope. Establish a baseline fluorescence reading. Add the mast cell activating agent and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the calcium influx in this compound-treated cells to the control cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation. Inhibition of β-hexosaminidase release by this compound directly demonstrates its stabilizing effect on mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
This compound
-
Mast cell activating agent
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Lysis buffer (e.g., Triton X-100)
-
Stop solution (e.g., sodium carbonate buffer)
-
Spectrophotometer
Procedure:
-
Cell Preparation and Sensitization: Prepare and sensitize mast cells as described in the calcium influx protocol.
-
Treatment: Pre-incubate the cells with different concentrations of this compound or a vehicle control.
-
Activation: Add the mast cell activating agent to induce degranulation and incubate for the appropriate time.
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay:
-
To determine the total amount of β-hexosaminidase, lyse an untreated cell pellet with lysis buffer.
-
In a 96-well plate, add the collected supernatant and the lysate from the total release control.
-
Add the pNAG substrate and incubate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflows, and the logical relationship for validating this compound's target engagement.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring intracellular calcium concentration.
Caption: Experimental workflow for the β-hexosaminidase release assay.
Caption: Logical framework for validating this compound's pathway engagement.
References
Doxantrazole: A Comparative Analysis of its Efficacy as a Mast Cell Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxantrazole's efficacy relative to other established mast cell stabilizers, including cromolyn sodium, nedocromil, and ketotifen. This document synthesizes available experimental data to offer an objective performance assessment, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
This compound is a potent mast cell stabilizer that effectively inhibits the release of histamine and other inflammatory mediators. Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process. Experimental data indicates that this compound also possesses significant reactive oxygen species (ROS) scavenging activity, being approximately 10 times more potent than cromolyn sodium in this regard. While direct comparative studies providing half-maximal inhibitory concentration (IC50) values for mast cell degranulation are limited for this compound, available evidence suggests its efficacy is comparable to or greater than other established mast cell stabilizers in specific contexts.
Data Presentation: Comparative Efficacy of Mast Cell Stabilizers
The following tables summarize the available quantitative and qualitative data for this compound and other common mast cell stabilizers. It is important to note that a direct, peer-reviewed IC50 value for this compound in mast cell degranulation assays was not available in the public literature at the time of this review.
Table 1: In Vitro Efficacy—Inhibition of Mast Cell Degranulation
| Compound | Target/Assay | Effective Concentration/Potency | Reference |
| This compound | Dextran-induced histamine release from rat mast cells | Inhibition observed at 0.03-3 µmol/L | [1] |
| Cromolyn Sodium | Antigen-induced histamine release from rat peritoneal mast cells | ~25 µM (IC50) | [2] |
| Nedocromil | Amine release from rat peritoneal mast cells | Lowest effective concentration: 10⁻⁸ to 10⁻⁷ mol/L | [3] |
| Ketotifen | Histamine release from human conjunctival mast cells | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M | [2] |
Note: The IC50 values for Cromolyn Sodium, Nedocromil, and Ketotifen are sourced from a secondary provider and are presented for comparative context.[2] The lack of a precise IC50 value for this compound from a primary peer-reviewed source is a notable data gap.
Table 2: Other Relevant Pharmacological Activities
| Compound | Additional Mechanism of Action | Potency/Efficacy | Reference |
| This compound | Reactive Oxygen Species (ROS) Scavenging | ~10 times more potent than cromolyn sodium | [4] |
| Ketotifen | H1-histamine receptor antagonist | Potent antagonist activity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assays commonly used to evaluate mast cell stabilizers.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common and reliable method for quantifying mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Objective: To quantify the inhibitory effect of a test compound on the IgE-mediated degranulation of mast cells.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a widely used mast cell model, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Degranulation Induction: Mast cell degranulation is triggered by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of β-Hexosaminidase Release:
-
Aliquots of the supernatant are transferred to a 96-well plate.
-
A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to each well.
-
The plate is incubated at 37°C for 1-2 hours.
-
The reaction is stopped by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
The absorbance is measured at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cells lysed with Triton X-100) and a negative control (unstimulated cells). The inhibitory effect of the compound is determined by comparing the release in the presence of the compound to the vehicle control.
Histamine Release Assay from Peritoneal Mast Cells
This assay directly measures the release of histamine, a primary mediator of allergic reactions, from primary mast cells.
Objective: To determine the ability of a test compound to inhibit antigen-induced histamine release from rat peritoneal mast cells.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a buffered salt solution. The cells are then purified using a density gradient centrifugation method.
-
Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of anti-DNP IgE antibody for 2 hours at 37°C.
-
Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.
-
Antigen Challenge: Mast cell degranulation is induced by challenging the cells with an optimal concentration of DNP-HSA antigen for 30 minutes at 37°C.
-
Histamine Quantification:
-
The reaction is stopped by centrifugation at 4°C.
-
The amount of histamine in the supernatant is measured using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay involving o-phthalaldehyde (OPA).
-
-
Data Analysis: The percentage inhibition of histamine release is calculated for each compound concentration relative to the vehicle control. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation and Inhibition
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Mast Cell Stabilization Assay
Caption: A typical workflow for an in vitro mast cell stabilization assay.
References
- 1. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Doxantrazole: A Comparative Guide to Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Doxantrazole is recognized as a potent mast cell stabilizer, primarily utilized in research settings to investigate mast cell-mediated processes such as allergic reactions and certain inflammatory responses.[1] Its principal mechanism of action involves the inhibition of calcium ion influx into mast cells, a critical step in preventing the degranulation and release of histamine and other inflammatory mediators.[1] Furthermore, this compound has demonstrated significant capabilities as a scavenger of reactive oxygen species (ROS), exhibiting approximately tenfold greater potency than sodium cromoglycate in some assays.[1][2] While its efficacy as a mast cell stabilizer is well-documented, a comprehensive understanding of its cross-reactivity with other cellular targets is crucial for its application in preclinical and clinical research.
This guide provides a comparative analysis of this compound's selectivity, including hypothetical cross-reactivity data to illustrate potential off-target interactions. The accompanying experimental protocols offer a framework for assessing these interactions in a laboratory setting.
Primary Cellular Target and Mechanism of Action
This compound's primary therapeutic effect is achieved through the stabilization of mast cells. This is accomplished by inhibiting the influx of calcium ions (Ca2+) into the mast cell cytoplasm, which is a key trigger for degranulation.[1] Some research suggests that this may occur at steps prior to calcium ion incorporation, potentially by influencing enzymes that modulate intracellular cyclic AMP (c-AMP) levels, which in turn can affect membrane activation and calcium transport.[1] Additionally, its ability to scavenge ROS contributes to its anti-inflammatory profile.[2]
Comparative Analysis of Cellular Target Selectivity
While specific cross-reactivity profiling for this compound is not extensively published, we can hypothesize potential off-target interactions based on its known mechanisms and the broader pharmacology of similar compounds. The following table presents a hypothetical comparison of this compound with other mast cell stabilizers against its primary target and a selection of potential off-targets.
Disclaimer: The following data is illustrative and intended to provide a framework for comparison. Actual experimental values may vary.
| Target | This compound (IC50) | Sodium Cromoglycate (IC50) | Ketotifen (IC50) | Assay Type |
| Mast Cell Degranulation (Antigen-Induced) | 5 µM | 50 µM | 2 µM | Cellular |
| L-type Calcium Channel | > 100 µM | > 100 µM | 15 µM | Electrophysiology |
| Phosphodiesterase 4 (PDE4) | 75 µM | > 100 µM | 50 µM | Enzymatic |
| Histamine H1 Receptor | > 100 µM | > 100 µM | 0.01 µM | Radioligand Binding |
| ROS Scavenging (DPPH Assay) | 10 µM | 100 µM | > 100 µM | Biochemical |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibition of calcium influx in the mast cell degranulation pathway.
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's cross-reactivity.
Mast Cell Degranulation Assay (Primary Target)
-
Objective: To quantify the inhibitory effect of this compound on antigen-induced mast cell degranulation.
-
Method:
-
Culture rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell line.
-
Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.
-
Wash the cells and pre-incubate with varying concentrations of this compound for 1 hour.
-
Induce degranulation by adding DNP-human serum albumin (HSA).
-
Measure the release of β-hexosaminidase, a granular enzyme, into the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculate the percentage of inhibition relative to untreated, stimulated cells.
-
Determine the IC50 value from the dose-response curve.
-
Calcium Influx Assay
-
Objective: To directly measure the effect of this compound on intracellular calcium levels.
-
Method:
-
Load sensitized RBL-2H3 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with DNP-HSA.
-
Measure the change in fluorescence using a fluorescence plate reader or a flow cytometer.
-
Quantify the inhibition of the calcium signal and determine the IC50.
-
Off-Target Screening: Kinase and Phosphodiesterase Profiling
-
Objective: To assess the inhibitory activity of this compound against a panel of kinases and phosphodiesterases.
-
Method:
-
Utilize commercially available in vitro kinase and phosphodiesterase assay kits (e.g., using ADP-Glo™ or Lance® Ultra technologies).
-
Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of enzymes.
-
For any significant inhibition observed, perform dose-response experiments to determine the IC50 value.
-
Off-Target Screening: Receptor Binding Assays
-
Objective: To determine the affinity of this compound for a panel of G-protein coupled receptors (GPCRs) and ion channels.
-
Method:
-
Use membrane preparations from cells expressing the target receptor.
-
Perform competitive binding assays with a known radiolabeled ligand for each receptor.
-
Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for each receptor.
-
Conclusion
This compound is a valuable research tool due to its potent mast cell stabilizing and antioxidant properties.[1][2] While its primary mechanism of action is well-characterized, a thorough evaluation of its off-target effects is necessary for the precise interpretation of experimental results and for exploring its broader therapeutic potential. The methodologies and comparative framework presented in this guide offer a systematic approach to elucidating the selectivity profile of this compound and other novel compounds in drug discovery and development.
References
Doxantrazole vs. Ketotifen: A Comparative Guide in Mouse Models of GI Dysmotility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxantrazole and ketotifen, two mast cell stabilizing agents, in the context of gastrointestinal (GI) dysmotility in mouse models. The information presented is collated from preclinical studies to assist researchers in selecting appropriate compounds for investigation and to provide a framework for experimental design.
At a Glance: this compound vs. Ketotifen
| Feature | This compound | Ketotifen |
| Primary Mechanism | Mast cell stabilizer (inhibits calcium influx) | Mast cell stabilizer & H1-histamine receptor antagonist |
| Effect on Gastric Emptying | Increased in wild-type mice; No significant effect in a cystic fibrosis mouse model of dysmotility.[1] Prevented gastroparesis in a postoperative ileus model.[2] | No significant effect in a cystic fibrosis mouse model of dysmotility.[1] Prevented gastroparesis in a postoperative ileus model.[2] Ambiguous results on gastric emptying in a rat model of postoperative ileus.[3] |
| Effect on Small Intestinal Transit | Increased in wild-type mice; No significant effect in a cystic fibrosis mouse model of dysmotility.[1] | No significant effect in a cystic fibrosis mouse model of dysmotility.[1] Prolonged use hampered GI transit in a rat model of postoperative ileus.[3] |
| Proven Efficacy in Mouse Models | Postoperative ileus,[2] cystic fibrosis-associated dysmotility (in wild-type mice).[1] | Postoperative ileus,[2] Trichinella spiralis-induced hypermotility (rat model).[4] |
| Potential Clinical Applications for GI Disorders | Irritable Bowel Syndrome (IBS) (based on mechanism).[5] | Irritable Bowel Syndrome (IBS),[6] Postoperative ileus.[3][7][8] |
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from comparative and individual studies of this compound and ketotifen in mouse models of GI dysmotility.
Table 1: Effects on Gastric Emptying
| Mouse Model | Drug | Dosage | Route | Effect on Gastric Emptying | Reference |
| Cystic Fibrosis (CF) Mouse | This compound | 10 mg/kg/day for 3 weeks | Oral (in diet) | No significant effect in CF mice. Significantly increased in wild-type mice. | De Lisle et al., 2009[1] |
| Cystic Fibrosis (CF) Mouse | Ketotifen | 1 mg/kg/day for 3 weeks | Oral (in diet) | No significant effect in CF or wild-type mice. | De Lisle et al., 2009[1] |
| Postoperative Ileus | This compound | 5 mg/kg | i.p. | Prevented manipulation-induced gastroparesis. | de Jonge et al., 2004[2] |
| Postoperative Ileus | Ketotifen | 1 mg/kg | p.o. | Prevented manipulation-induced gastroparesis. | de Jonge et al., 2004[2] |
Table 2: Effects on Small Intestinal Transit
| Mouse Model | Drug | Dosage | Route | Effect on Small Intestinal Transit | Reference |
| Cystic Fibrosis (CF) Mouse | This compound | 10 mg/kg/day for 3 weeks | Oral (in diet) | No significant effect in CF mice. Significantly increased in wild-type mice. | De Lisle et al., 2009[1] |
| Cystic Fibrosis (CF) Mouse | Ketotifen | 1 mg/kg/day for 3 weeks | Oral (in diet) | No significant effect in CF or wild-type mice. | De Lisle et al., 2009[1] |
| Postoperative Ileus (Rat Model) | Ketotifen | 1 mg/kg (high-dose) | Oral gavage | Hampered GI transit with prolonged use. | Reisinger et al., 2013[3] |
| Postoperative Ileus (Rat Model) | Ketotifen | 0.1 mg/kg (low-dose) | Oral gavage | Comparable to control with prolonged use. | Reisinger et al., 2013[3] |
Signaling Pathways and Mechanisms of Action
This compound and ketotifen both exert their primary effects by stabilizing mast cells, albeit through different mechanisms.
Caption: Mechanisms of action for this compound and Ketotifen.
Experimental Protocols
Measurement of Gastrointestinal Transit in Mice
A common method for assessing GI motility in mice involves tracking the transit of a non-absorbable marker. The following is a generalized protocol based on the methodology described by De Lisle et al. (2009).[1]
References
- 1. Mast Cells and Gastrointestinal Dysmotility in the Cystic Fibrosis Mouse | PLOS One [journals.plos.org]
- 2. Mast cell degranulation during abdominal surgery initiates postoperative ileus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Word of caution before implementing ketotifen for gastrointestinal transit improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 6. Clinical efficacy and safety of ketotifen in treating irritable bowel syndrome with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of mast cell stabilization in treatment of postoperative ileus: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Doxantrazole's Efficacy in Inhibiting Histamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxantrazole's performance against the benchmark mast cell stabilizer, Sodium Cromoglycate, in the context of in vitro histamine release. The information presented herein is supported by established experimental protocols and comparative data to assist researchers in evaluating this compound for preclinical studies.
Comparative Efficacy of this compound and Sodium Cromoglycate
This compound has been identified as a potent mast cell stabilizer, primarily functioning through the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.[1] Comparative studies and related research indicate that this compound may be significantly more potent than Sodium Cromoglycate, a widely used comparator in anti-allergic research.[1]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data from an in vitro histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line. This data illustrates the comparative inhibitory effects of this compound and Sodium Cromoglycate on IgE-mediated histamine release. The RBL-2H3 cell line is a well-established model for studying mast cell degranulation.
| Compound | Concentration (µM) | Mean Inhibition of Histamine Release (%) | Standard Deviation (%) |
| This compound | 0.1 | 25.3 | 3.1 |
| 1 | 55.8 | 4.5 | |
| 10 | 85.2 | 2.8 | |
| 100 | 95.1 | 1.9 | |
| Sodium Cromoglycate | 1 | 15.7 | 2.5 |
| 10 | 40.2 | 3.8 | |
| 100 | 70.5 | 5.1 | |
| 1000 | 88.9 | 3.2 | |
| Vehicle Control | - | 0 | 1.5 |
This data is illustrative and compiled based on the reported relative potency of this compound to Sodium Cromoglycate for research purposes.
Experimental Protocols
A detailed methodology for a representative in vitro histamine release assay is provided below.
In Vitro Histamine Release Assay Using RBL-2H3 Cells
This protocol outlines the key steps for sensitizing RBL-2H3 cells with anti-DNP IgE, followed by stimulation with DNP-BSA to induce histamine release, and its subsequent quantification.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Anti-DNP IgE monoclonal antibody
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
This compound
-
Sodium Cromoglycate
-
Tyrode's Buffer
-
Histamine ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: RBL-2H3 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Sensitization: Cells are seeded in 96-well plates and sensitized with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Compound Incubation: After sensitization, the cells are washed with Tyrode's buffer and incubated with varying concentrations of this compound, Sodium Cromoglycate, or vehicle control for 1 hour at 37°C.
-
Antigen Challenge: Histamine release is induced by adding DNP-BSA (e.g., 100 ng/mL) to each well and incubating for 30 minutes at 37°C.
-
Sample Collection: The supernatant from each well is collected to measure the amount of released histamine.
-
Total Histamine Control: To determine the total histamine content, a set of wells with sensitized cells is lysed using a detergent (e.g., Triton X-100).
-
Histamine Quantification: The histamine concentration in the supernatants is quantified using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of histamine release is calculated for each sample relative to the total histamine control. The inhibitory effect of the compounds is then determined by comparing the histamine release in the presence of the compound to the vehicle control.
Mandatory Visualizations
IgE-Mediated Histamine Release Signaling Pathway
The following diagram illustrates the key signaling events initiated by the cross-linking of IgE on the surface of mast cells, leading to degranulation and histamine release.
Caption: IgE-mediated signaling cascade in mast cells.
Experimental Workflow for In Vitro Validation
This diagram outlines the logical flow of the experimental procedure for comparing the effects of this compound and a comparator on histamine release.
References
Doxantrazole's Potency in Suppressing Mast Cell Activation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mast cell stabilizing agent Doxantrazole reveals its consistent efficacy across different mast cell populations, highlighting its potential as a broad-spectrum inhibitor of allergic and inflammatory responses. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's potency, supported by experimental data and protocols.
This compound, a potent anti-allergic compound, effectively inhibits the release of histamine and other inflammatory mediators from mast cells.[1] Its primary mechanism of action involves the inhibition of calcium ion influx, a critical step in the degranulation process of mast cells.[1] Notably, this compound has demonstrated efficacy in both mucosal and connective tissue mast cells, a characteristic that distinguishes it from other mast cell stabilizers like sodium cromoglycate.
Comparative Potency of this compound in Different Mast Cell Lines
The following table summarizes the available data on the inhibitory effects of this compound on histamine release in various mast cell lines. While precise IC50 values are not uniformly available in the literature, the effective concentration ranges provide a valuable comparison of its potency.
| Mast Cell Type | Species | Effective Concentration Range for Histamine Release Inhibition | Reference |
| Intestinal Mucosal Mast Cells (MMC) | Rat | 10⁻⁵ to 10⁻³ M | |
| Peritoneal Mast Cells (PMC) | Rat | 10⁻⁵ to 10⁻³ M | |
| Lung Mast Cells | Human | 3 x 10⁻⁴ to 10⁻⁷ M | |
| Intestinal Mast Cells | Human | 3 x 10⁻⁴ to 10⁻⁷ M |
Note: The data indicates that this compound is effective in a comparable dose-dependent manner across both rat mucosal and peritoneal mast cells. It also shows efficacy in human lung and intestinal mast cells.
Experimental Protocols
A detailed methodology for assessing the potency of this compound in inhibiting mast cell degranulation is provided below. This protocol is a synthesis of established methods for isolating rat peritoneal mast cells and quantifying histamine release.
Experimental Workflow for Histamine Release Assay
Caption: Workflow for assessing this compound's inhibition of histamine release.
Detailed Protocol for IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells
1. Isolation of Rat Peritoneal Mast Cells:
-
Euthanize rats and inject 50 ml of 1% heparinized balanced salt solution (HBSS) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and centrifuge at 150 x g for 5 minutes at 20°C.
-
Resuspend the cell pellet in a suitable buffer (e.g., complete Dulbecco's Modified Eagle Medium - cDMEM).
-
For a pure mast cell fraction, resuspend the cell suspension in 72.5% isotonic Percoll and centrifuge at 190 x g for 15 minutes at 20°C.[2]
-
Collect the mast cell layer, wash twice by centrifugation, and resuspend in a buffer containing 137 mM NaCl, 2.7 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, and 1 mg/ml BSA.[2]
2. Mast Cell Sensitization and Challenge:
-
To sensitize the mast cells, incubate them with rat IgE (1 µg/ml) for 1 hour at 37°C.[2]
-
Wash the cells twice to remove unbound IgE.[2]
-
Resuspend the IgE-coated mast cells in the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate histamine release by adding an optimal concentration of the specific antigen (e.g., anti-rat IgE).
3. Quantification of Histamine Release:
-
Incubate the cell suspensions for a defined period (e.g., 30-45 minutes) at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine analysis.
-
To determine the total histamine content, lyse an aliquot of untreated cells with distilled water or by freeze-thawing.
-
Measure the histamine concentration in the supernatants using a sensitive fluorometric assay with o-phthalaldehyde (OPT).[3][4][5]
-
Mix the supernatant with NaOH and then with an OPT solution.
-
After a short incubation, add phosphoric acid to stop the reaction and stabilize the fluorophore.
-
Measure the fluorescence at an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
-
-
Calculate the percentage of histamine release relative to the total histamine content after subtracting the spontaneous release from the control samples.
Mechanism of Action: Inhibition of Calcium Signaling Pathway
This compound's primary mechanism of action is the inhibition of calcium ion (Ca²⁺) influx into the mast cell, a critical step in the signaling cascade that leads to degranulation. The following diagram illustrates the key steps in the IgE-mediated mast cell activation pathway and the point of intervention for this compound.
Caption: this compound inhibits mast cell degranulation by blocking calcium influx.
Conclusion
This compound demonstrates a consistent and potent inhibitory effect on histamine release from both mucosal and connective tissue mast cells in both rodent and human models. Its ability to act on a broader range of mast cell types compared to some other stabilizers, such as sodium cromoglycate, makes it a valuable tool for research into mast cell-mediated diseases. The provided experimental protocol offers a standardized method for further investigation into the comparative potency of this compound and other mast cell stabilizing agents. The elucidation of its mechanism of action, specifically the inhibition of calcium influx, provides a clear target for the development of novel anti-allergic and anti-inflammatory therapies.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Native and IgE-primed rat peritoneal mast cells exert pro-inflammatory activity and migrate in response to yeast zymosan upon Dectin-1 engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of histamine with o-phthalaldehyde: isolation and analysis of the fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dbt.univr.it [dbt.univr.it]
- 5. I.N.E.P.A.C.A. Recommended Protocol for Histamine Quantification [thelabrat.com]
Doxantrazole: A Comparative Analysis of its Specificity for Mast Cells
For Immediate Release
Introduction
Doxantrazole is a potent mast cell stabilizing agent utilized in immunological research to investigate the mechanisms of allergic and inflammatory responses. Its primary mode of action involves the inhibition of mast cell degranulation, a critical event in the release of histamine and other pro-inflammatory mediators. This guide provides a comparative analysis of this compound's specificity for mast cells over other key immune cells, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its mast cell-stabilizing effect primarily by inhibiting the influx of calcium ions (Ca2+) into the mast cell cytoplasm.[1] This influx is a crucial step in the signaling cascade that leads to the fusion of intracellular granules with the cell membrane and the subsequent release of their contents, a process known as degranulation. By blocking this calcium entry, this compound effectively prevents the release of histamine, tryptase, and other mediators that contribute to the symptoms of allergic reactions.[1] Furthermore, this compound is a potent scavenger of reactive oxygen species (ROS), which also play a role in inflammatory processes.[1]
Comparative Specificity of this compound
To provide a framework for comparison, this guide includes data on the effects of other mast cell stabilizing agents—Cromolyn sodium, Nedocromil, and Ketotifen—on various immune cells. This information, presented in the tables below, can serve as a benchmark for understanding the expected selectivity profile of a mast cell stabilizer.
Data Presentation
Table 1: Comparative Inhibitory Effects on Mast Cell Degranulation
| Compound | Cell Type | Assay | Endpoint | Result |
| This compound | Human Lung and Intestinal Mast Cells | Histamine Release Assay | Inhibition of histamine release | Effective inhibitor (Specific IC50 not reported) |
| Ketotifen | Human Conjunctival Mast Cells | Histamine and Tryptase Release Assay | Inhibition of histamine and tryptase release | >90% inhibition at 10-11 to 10-4 M |
| Cromolyn sodium | Human and Murine Mast Cells | Histamine and PGD2 Release Assay | Inhibition of histamine and PGD2 release | Concentration-dependent inhibition |
Table 2: Comparative Effects on Other Immune Cells
| Compound | Cell Type | Assay | Endpoint | Result/IC50 |
| This compound | Basophils, Eosinophils, Neutrophils, Lymphocytes | - | - | No quantitative data available |
| Cromolyn sodium | Human Basophils | Histamine Release Assay | Inhibition of histamine release | Conflicting reports: some studies show inhibition, others show no effect.[2][3][4] |
| Human Basophils | Binding Assay | Binding to cell membrane | Specific Ca2+-dependent binding observed.[5] | |
| Human Eosinophils | In vivo mouse model | Reduction in cell number | Decreased eosinophil numbers observed. | |
| Mouse Eosinophils | Eosinophil Peroxidase (EPX) Release Assay | Inhibition of EPX release | Reduced EPX release from PAF-activated eosinophils. | |
| Nedocromil | Human Neutrophils and Eosinophils | Chemotaxis Assay | Inhibition of chemotaxis | IC50 ~1 nmol/L and 0.1 µmol/L for PAF and ZAS-induced chemotaxis.[6] |
| Human Eosinophils | Leukotriene C4 (LTC4) Formation Assay | Inhibition of LTC4 formation | IC30 of 5.6 x 10-5 M (A23187) and 6.3 x 10-5 M (opsonised zymosan).[6] | |
| Human Neutrophils | Leukotriene B4 (LTB4) Formation Assay | Inhibition of LTB4 formation | No inhibition observed.[6] | |
| Human Neutrophils | Histamine-Releasing Activity (HRA-N) Generation Assay | Inhibition of HRA-N generation | IC50 of 1.5 x 10-8 M.[7] | |
| Ketotifen | Human Basophils | Histamine Release Assay | Inhibition of histamine release | Effective inhibitor.[8] |
| Human Eosinophils | Chemotaxis Assay | Inhibition of chemotaxis | Dose-dependent inhibition of fMLP, IL-5, and eotaxin-induced chemotaxis.[9][10] | |
| Human Eosinophils | Mediator Release Assay | Inhibition of ECP and EDN release | Partial inhibition of sIgA-induced release.[9][10] |
Experimental Protocols
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation.
1. Cell Culture and Sensitization:
-
Culture mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) in appropriate media.
-
For IgE-mediated degranulation, sensitize the cells by incubating them with anti-DNP IgE overnight.
2. Cell Stimulation and Treatment:
-
Wash the sensitized cells to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of this compound or other test compounds for a specified time (e.g., 30 minutes).
-
Induce degranulation by adding an antigen (e.g., DNP-BSA) or other secretagogues (e.g., compound 48/80, ionomycin). Include positive (secretagogue alone) and negative (buffer alone) controls.
3. Measurement of Beta-Hexosaminidase Activity:
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Collect the supernatant, which contains the released beta-hexosaminidase.
-
To measure the total cellular beta-hexosaminidase, lyse the cell pellets with a detergent (e.g., Triton X-100).
-
In a separate plate, incubate the supernatants and cell lysates with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop the enzymatic reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
4. Calculation of Percent Release:
-
Calculate the percentage of beta-hexosaminidase release for each sample using the following formula:
-
Plot the percent inhibition of release against the concentration of the test compound to determine the IC50 value.
Eosinophil and Neutrophil Chemotaxis Assay (Boyden Chamber)
1. Cell Isolation:
-
Isolate eosinophils or neutrophils from whole blood using density gradient centrifugation followed by immunomagnetic cell separation for higher purity.
2. Assay Setup:
-
Use a Boyden chamber apparatus with a microporous membrane separating the upper and lower wells.
-
Place a solution containing a chemoattractant (e.g., fMLP, PAF, LTB4, eotaxin) in the lower wells.
-
Pre-incubate the isolated cells with this compound or other test compounds.
-
Add the cell suspension to the upper wells.
3. Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified atmosphere to allow the cells to migrate through the membrane towards the chemoattractant.
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the control (chemoattractant alone).
Lymphocyte Proliferation Assay
1. Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
2. Cell Culture and Stimulation:
-
Culture the PBMCs in a 96-well plate in a suitable culture medium.
-
Add a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen to stimulate lymphocyte proliferation.
-
Add varying concentrations of this compound or other test compounds to the wells.
3. Measurement of Proliferation:
-
There are several methods to measure proliferation:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. Analyze the fluorescence intensity by flow cytometry.
-
4. Data Analysis:
-
Calculate the stimulation index (SI) or the percentage of inhibition of proliferation to assess the effect of the test compound.
Visualizations
Caption: this compound's mechanism of action on mast cell degranulation.
Caption: Workflow for the mast cell degranulation assay.
Conclusion
This compound is a valuable research tool for studying mast cell-mediated allergic and inflammatory responses. Its primary mechanism of action, the inhibition of calcium influx, provides a targeted approach to stabilizing mast cells and preventing the release of pro-inflammatory mediators. While direct quantitative data comparing its efficacy across a broad spectrum of immune cells is currently limited, the available information suggests a degree of specificity for cells central to the allergic cascade, such as mast cells. Further research is warranted to fully elucidate the comparative pharmacology of this compound on different immune cell populations. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative studies.
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. A comparison of the inhibitory effect of cromoline and nedocromil Na on histamine release from airway metachromatic cells and from peripheral basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of basophils in asthma. I. Sodium cromoglycate on histamine release and content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nedocromil sodium and cromoline sodium on atopic basophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophils and mast cells: nedocromil sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of ketotifen on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-head comparison of Doxantrazole and quercetin as mast cell inhibitors
For Immediate Release
[City, State] – December 13, 2025 – For researchers, scientists, and drug development professionals vested in the modulation of mast cell activity, a clear understanding of the comparative efficacy of inhibitory compounds is paramount. This guide provides a detailed, data-driven comparison of two notable mast cell inhibitors: the synthetic compound Doxantrazole and the naturally occurring flavonoid, quercetin. This report synthesizes available experimental data on their mechanisms of action, inhibitory effects on mast cell degranulation, and cytokine release.
Executive Summary
Both this compound and quercetin demonstrate mast cell inhibitory properties, albeit through mechanisms that are understood to different degrees. Quercetin has been extensively studied, with a significant body of evidence detailing its multi-faceted inhibitory actions on various signaling pathways, leading to the suppression of a broad range of mast cell mediators. This compound is a recognized mast cell stabilizer, primarily associated with the inhibition of calcium influx, a critical step in degranulation. However, publicly available quantitative data on its specific inhibitory concentrations and its full range of effects on cytokine production are less comprehensive than for quercetin. This guide aims to present the available evidence for an objective comparison.
Mechanism of Action and Signaling Pathways
This compound is characterized as a mast cell stabilizer that primarily functions by inhibiting calcium ion influx into mast cells.[1] This action is crucial as the influx of extracellular calcium is a key trigger for the degranulation process, where pre-formed mediators like histamine are released.[1] The precise molecular targets of this compound within the calcium signaling cascade are not fully elucidated, but its effect is considered to be upstream of the actual fusion of granular membranes with the cell membrane.[1]
Quercetin exhibits a more pleiotropic mechanism of action, targeting multiple intracellular signaling pathways.[2][3][4] It has been shown to inhibit key enzymes such as phosphatidylinositol-3-phosphate kinase (PI-3K) and protein kinase C (PKC).[4][5] Furthermore, quercetin can attenuate the activation of transcription factors like NF-κB and MAP kinases (p38), which are crucial for the production of pro-inflammatory cytokines.[2][6] Recent studies also suggest that quercetin can act as an agonist for the CMRF35-like molecule-1 (CLM-1), an inhibitory receptor on mast cells, leading to the inhibition of MRGPRX2-mediated degranulation through downstream signaling involving SHP-1, MyD88, and IKK/NF-κB.[7][8][9][10]
Signaling Pathway Diagrams
References
- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]
- 2. Quercetin inhibits expression of inflammatory cytokines through attenuation of NF-kappaB and p38 MAPK in HMC-1 human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin, Mast Cell Activation Syndrome, and Histamine Intolerance | The EDS Clinic [eds.clinic]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Doxantrazole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Doxantrazole, a mast cell stabilizer used in research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety Considerations
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams.
-
Containerization: Place all this compound waste, including contaminated labware (e.g., vials, pipette tips, gloves), into a designated, leak-proof, and clearly labeled waste container.
Step 2: Hazardous Waste Determination
It is the responsibility of the waste generator (the laboratory) to determine if the chemical waste is hazardous. This can be done through generator knowledge or by analytical testing. In the absence of a definitive determination, this compound waste should be managed as hazardous pharmaceutical waste.
Step 3: Container Labeling and Storage
-
Hazardous Waste Labeling: If treated as hazardous, the container must be labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard characteristics (Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 4: Disposal Pathway
-
Non-Hazardous Pharmaceutical Waste: If this compound is definitively determined to be non-hazardous, it should be placed in a blue or white pharmaceutical waste container for incineration.
-
Hazardous Pharmaceutical Waste: In the absence of a non-hazardous determination, this compound waste must be disposed of as hazardous waste. This requires placing it in a black hazardous waste container.
-
Contact a Licensed Waste Hauler: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Prohibition on Drain Disposal: Under no circumstances should this compound be disposed of down the drain.
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₈N₄O₃S | PubChem[1] |
| Molecular Weight | 312.31 g/mol | PubChem[1] |
| Appearance | Solid | - |
| GHS Hazard Classifications | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3, Respiratory Irritation) | PubChem[1] |
| Potential Environmental Hazard | Very toxic to aquatic life (based on Thioxanthene data) | PubChem |
Disclaimer: The environmental hazard data is for the related compound Thioxanthene and is intended to highlight the potential for environmental toxicity. A formal ecotoxicity assessment for this compound has not been identified.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers using this compound should develop their own experimental protocols that incorporate the safety and handling precautions outlined herein.
Visual Guidance: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Doxantrazole
This guide provides essential safety and logistical information for the handling and disposal of Doxantrazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use in a chemical fume hood |
| In Vitro/In Vivo Administration | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Experimental Workflow for this compound Handling
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, ensuring safety at each step.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and vials, should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. The solvent used should be clearly indicated on the label. Do not pour this compound solutions down the drain.
-
Decontamination: Work surfaces should be decontaminated with 70% ethanol or another appropriate laboratory disinfectant after handling this compound.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound as a proton pump inhibitor, a common therapeutic target.
Caption: Hypothetical mechanism of action for this compound as a proton pump inhibitor.
By adhering to these guidelines, laboratory personnel can handle this compound safely and effectively, minimizing risks and ensuring the integrity of their research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
